molecular formula C9H6Cl2N2S B448083 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine CAS No. 93209-97-3

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B448083
CAS No.: 93209-97-3
M. Wt: 245.13g/mol
InChI Key: APJACVDBTHESJL-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H6Cl2N2S and its molecular weight is 245.13g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJACVDBTHESJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351588
Record name 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93209-97-3
Record name 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, a molecule of significant interest in medicinal chemistry. This document details the core synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates a 2,4-dichlorophenyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation in various therapeutic areas.

Core Synthesis: Hantzsch Thiazole Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative.

The overall reaction scheme is as follows:

Hantzsch Thiazole Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2_bromo_1_2_4_dichlorophenyl_ethanone 2-Bromo-1-(2,4-dichlorophenyl)ethanone Reaction_Conditions Ethanol, Reflux 2_bromo_1_2_4_dichlorophenyl_ethanone->Reaction_Conditions + Thiourea Thiourea Thiourea->Reaction_Conditions Product This compound Reaction_Conditions->Product Synthesis_of_alpha_haloketone 2_4_dichloroacetophenone 2,4-Dichloroacetophenone Reaction_Conditions Ethyl Ether 2_4_dichloroacetophenone->Reaction_Conditions + Bromine Bromine (Br2) Bromine->Reaction_Conditions Product 2-Bromo-1-(2,4-dichlorophenyl)ethanone Reaction_Conditions->Product Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 2,4-Dichloroacetophenone Bromination Bromination Start->Bromination Intermediate 2-Bromo-1-(2,4-dichlorophenyl)ethanone Bromination->Intermediate Hantzsch_Reaction Hantzsch Thiazole Synthesis with Thiourea Intermediate->Hantzsch_Reaction Crude_Product Crude this compound Hantzsch_Reaction->Crude_Product Precipitation Precipitation in Water Crude_Product->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Cellular Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., cell proliferation) Downstream_Signaling->Biological_Response Inhibitor This compound (Potential Inhibitor) Inhibition Inhibition Inhibitor->Inhibition Inhibition->Kinase

Crystal Structure of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the crystal structure of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, targeting researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its molecular interactions.

Crystallographic Data Summary

The crystal structure of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (C₉H₆Cl₂N₂S) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the table below for clear reference and comparison.

ParameterValue
Molecular FormulaC₉H₆Cl₂N₂S
Molecular Weight (Mr)245.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.0270 (9) Å
b10.1183 (6) Å
c7.7159 (5) Å
α90°
β91.974 (3)°
γ90°
Volume (V)1016.44 (11) ų
Z4
RadiationMo Kα
Temperature (T)296 K
Absorption Coefficient (μ)0.80 mm⁻¹
R[F² > 2σ(F²)]0.029
wR(F²)0.080

Molecular and Crystal Structure Insights

The molecule consists of a 1,3-dichlorobenzene group and a 1,3-thiazol-2-amine group.[1] Both the dichlorobenzene ring and the thiazole ring are essentially planar.[1][2] The dihedral angle between the mean planes of these two rings is 54.18 (8)°.[2]

In the crystal, molecules form centrosymmetric dimers through pairs of N—H···N hydrogen bonds, creating an R₂²(8) ring motif.[1][2] These dimers are further interconnected by C—H···Cl interactions, forming layers parallel to the (011) plane.[1] Additionally, the thiazole rings arrange in columns along the c-axis, with a centroid-centroid distance of 3.8581 (9) Å, indicative of π–π stacking interactions.[1] An intramolecular C—H···S contact is also observed.[1][2]

Hydrogen Bonding Details

The key hydrogen bonding interactions are detailed in the table below.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···N20.862.072.9302 (19)174
C3—H3···Cl20.932.823.7483 (17)173
C6—H6···S10.932.873.2056 (19)103

Experimental Protocols

Synthesis of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

The synthesis of the title compound was achieved through the following procedure:

  • A mixture of N-(2,4-dichlorophenyl)thiourea (1.00 g, 4.52 mmol) and 2-chloro-1,1-dimethoxyethane (0.93 g, 6.12 mmol) was dissolved in a 1:2 water-methanol mixture (100 mL).[1]

  • A few drops of concentrated HCl were added to the solution.[1]

  • The reaction mixture was refluxed for 4 hours.[1]

  • After cooling, water (100 ml) was added, and the mixture was neutralized to a pH of 8 with aqueous NaOH.[1]

  • The resulting precipitate was collected by filtration and washed with ice-cold water.[1]

  • The crude product was purified by recrystallization from a 1:2 chloroform-hexane mixture to yield white prisms.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification cluster_product Final Product A N-(2,4-dichlorophenyl)thiourea C Dissolve in Water-Methanol (1:2) A->C B 2-chloro-1,1-dimethoxyethane B->C D Add conc. HCl C->D E Reflux for 4h D->E F Add Water & Neutralize (NaOH, pH 8) E->F G Filter Precipitate F->G H Wash with Ice-Cold Water G->H I Recrystallize (Chloroform-Hexane) H->I J N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (White Prisms) I->J

Caption: Synthetic workflow for N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

X-ray Crystallography

Single-crystal X-ray diffraction data were collected on a Bruker Kappa APEXII CCD area-detector diffractometer.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][2]

XRay_Workflow A Single Crystal Selection B Data Collection (Bruker Kappa APEXII CCD) A->B C Data Reduction & Cell Refinement (SAINT) B->C D Structure Solution (SHELXS97) C->D E Structure Refinement (SHELXL97) D->E F Hydrogen Atom Placement (Riding Model) E->F G Final Crystallographic Model F->G

Caption: Experimental workflow for X-ray crystallographic analysis.

References

An In-depth Technical Guide to the Chemical Properties of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, consolidating available data for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 93209-97-3Guidechem
Molecular Formula C₉H₆Cl₂N₂SPubChem
Molecular Weight 245.13 g/mol PubChem
Melting Point 158 °CInternational Journal of Pharmaceutical Science Invention
Appearance Colorless crystalline solidInternational Journal of Pharmaceutical Science Invention
Solubility Soluble in common organic solventsInternational Journal of Pharmaceutical Science Invention
XLogP3 3.5PubChem
Topological Polar Surface Area 67.2 ŲPubChem
Heavy Atom Count 14PubChem
Spectroscopic Data

¹H NMR (CDCl₃, TMS, δ ppm):

  • 5.05 (2H, s, NH₂)

  • 7.05 (1H, s, H-thiazole)

  • 7.4 (2H, d, Ar-H)

  • 7.85 (1H, s, Ar-H)

Synthesis and Characterization

A common and effective method for the synthesis of 4-aryl-2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound[3]

This synthesis involves the reaction of a substituted α-haloketone with a thiourea.

Materials:

  • 2-bromo-1-(2,4-dichlorophenyl)ethanone

  • Thiourea

  • Ethanol

Procedure:

  • A mixture of 2-bromo-1-(2,4-dichlorophenyl)ethanone (1 equivalent) and thiourea (2 equivalents) is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.

  • The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of the target compound.

Crystal Structure

Single-crystal X-ray diffraction studies have been performed on a related compound, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, providing valuable insights into its three-dimensional structure. While not the exact same molecule (an isomer), the crystallographic data gives an indication of the molecular geometry.

Crystal DataN-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.0270 (9)
b (Å) 10.1183 (6)
c (Å) 7.7159 (5)
β (°) 91.974 (3)
Volume (ų) 1016.44 (11)
Z 4

In the crystal structure, the benzene and thiazole rings are not coplanar, with a dihedral angle of 54.18 (8)°. The molecules form dimers through N—H···N hydrogen bonds.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of thiazole derivatives is well-documented for its diverse pharmacological effects. The information below is based on studies of related compounds and represents potential areas of investigation for the title compound.

Antimicrobial Activity

A study on 4-(o,p-dichlorophenyl)-2-aminothiazole demonstrated its potential as an antimicrobial agent.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

  • Bacterial or fungal strains are cultured on appropriate agar plates.

  • Wells are created in the agar using a sterile cork borer.

  • A solution of the test compound (e.g., in DMSO) at a known concentration is added to the wells.

  • The plates are incubated under suitable conditions for the respective microorganism.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Reported Antimicrobial Activity of 4-(o,p-dichlorophenyl)-2-aminothiazole:

  • Antibacterial: Active against Staphylococcus aureus and Klebsiella pneumoniae.

  • Antifungal: Active against Aspergillus niger and Candida albicans.

Anti-inflammatory Activity and Potential Signaling Pathways

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties, with several studies pointing towards the inhibition of key inflammatory mediators and signaling pathways.

Potential Mechanisms of Action:

  • Cyclooxygenase (COX) Inhibition: Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Thiazole-containing compounds have been identified as selective COX-2 inhibitors. Selective COX-2 inhibition is a desirable trait as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is a key strategy for the development of anti-inflammatory drugs. Several studies have reported that thiazole derivatives can act as potent p38 MAPK inhibitors.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Thiazolidinone derivatives, which share a structural similarity with thiazoles, have been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.

Potential Anti-inflammatory Signaling Cascade

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nucleus cluster_compound Potential Inhibition by this compound Stimulus LPS p38_MAPK p38 MAPK Stimulus->p38_MAPK IKK IKK Stimulus->IKK NFkB NF-κB p38_MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB inhibits NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes upregulates Compound Thiazole Derivative Compound->p38_MAPK inhibits Compound->IKK inhibits

Caption: Potential anti-inflammatory signaling pathways targeted by thiazole derivatives.

Conclusion

This compound is a readily synthesizable compound with demonstrated antimicrobial potential. Based on the activities of structurally related molecules, it is a promising candidate for further investigation as an anti-inflammatory agent, potentially acting through the inhibition of COX-2, p38 MAPK, and/or the NF-κB signaling pathway. This technical guide provides a foundational understanding of its chemical properties and biological context, serving as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

A Technical Guide to the Spectroscopic Profile of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Molecular Formula: C₉H₆Cl₂N₂S[1] Molecular Weight: 245.13 g/mol [1] CAS Number: 93209-97-3[1]

This document provides a detailed overview of the available spectroscopic data and standard analytical protocols for the characterization of this compound. It is intended for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry.

While public databases confirm the existence of spectral data for this compound, specific peak assignments and raw data are not widely available.[1] This guide compiles the accessible information and presents standardized protocols for obtaining the necessary spectra.

Spectroscopic Data Summary

The following tables summarize the types of spectroscopic data that have been recorded for this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

ParameterValue
Solvent Not specified
Frequency Not specified
Chemical Shifts (δ) ppm Data not publicly available
Coupling Constants (J) Hz Data not publicly available
Source SpectraBase[1]

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

ParameterValue
Solvent Not specified
Frequency Not specified
Instrument Nicolet QE-300[1]
Chemical Shifts (δ) ppm Data not publicly available
Source SpectraBase, Wiley-VCH GmbH[1]

Table 3: Mass Spectrometry (MS) Data

ParameterValue
Technique GC-MS (Gas Chromatography-Mass Spectrometry)[1]
Instrument Agilent[1]
Ionization Mode Not specified (likely EI)
Mass-to-Charge (m/z) Ratios Data not publicly available
Source SpectraBase, John Wiley & Sons, Inc.[1]

Table 4: FT-IR (Fourier-Transform Infrared) Spectroscopy Data

ParameterValue
Sample Preparation Not specified (e.g., KBr pellet, ATR)
Vibrational Frequencies (cm⁻¹) Data not publicly available

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument), such as a Nicolet QE-300.[1]

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum, referencing the solvent signal.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Use an Agilent GC-MS system or equivalent.[1]

  • Gas Chromatography (GC) Method:

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Inlet: Set to 250°C with an injection volume of 1 µL in splitless mode.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: Set the mass range from m/z 40 to 500.

    • Source Temperature: 230°C.

2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a transparent thin disk using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Scan over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

G Figure 1: General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Synthesis Chemical Synthesis & Purification Sample Prepare Samples (Dissolve/Pelletize) Synthesis->Sample NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spec. (GC-MS) Sample->MS IR FT-IR Sample->IR Process Process Raw Data (FT, Baseline Correction) NMR->Process MS->Process IR->Process Interpret Spectral Interpretation & Peak Assignment Process->Interpret Structure Structure Elucidation & Confirmation Interpret->Structure

Caption: Workflow for chemical analysis.

References

The Multifaceted Biological Activities of Thiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and versatile chemical reactivity have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways, as well as the induction of apoptosis.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
Compound 4b MCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
Compound 5 MCF-7 (Breast)28.0 ± 1.69[1]
HepG2 (Liver)26.8 ± 1.62[1]
Thiazole-coumarin hybrid 6a MCF-7 (Breast)Not specified[4]
HCT-116 (Colon)Not specified[4]
HepG2 (Liver)Not specified[4]
4-chlorophenylthiazolyl derivative 4b MDA-MB-231 (Breast)3.52[3]
3-nitrophenylthiazolyl derivative 4d MDA-MB-231 (Breast)1.21[3]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[5]
Arylidene-hydrazinyl-thiazole 4m BxPC-3, MOLT-4, MCF-7, BT-474, A-5491.69 - 2.2[6]
Thiadiazole derivative 7b MCF-7 (Breast)6.13[7]
Key Signaling Pathways Targeted by Anticancer Thiazole Derivatives

1. PI3K/Akt/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] Its aberrant activation is a common feature in many cancers.[2] Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as single or dual PI3K/mTOR inhibitors.[8][9]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K Inhibits Thiazole Derivative->mTOR Inhibits VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and Activates Downstream Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Thiazole Derivative Thiazole Derivative Thiazole Derivative->VEGFR-2 Inhibits Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Executioner Caspase-3 Caspase-9->Caspase-3 Activates Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-8->Caspase-3 Activates Thiazole Derivative Thiazole Derivative Thiazole Derivative->Mitochondrion Induces Stress Thiazole Derivative->Death Receptors May influence Apoptosis Apoptosis Caspase-3->Apoptosis Antimicrobial_Assay_Workflow Serial Dilution Prepare Serial Dilutions of Thiazole Derivative Inoculation Inoculate with Microorganism Serial Dilution->Inoculation Incubation Incubate Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determination Determine MIC Observation->MIC Determination Paw_Edema_Assay_Workflow Initial Measurement Measure Initial Paw Volume Compound Admin Administer Thiazole Derivative/Control Initial Measurement->Compound Admin Carrageenan Inj Inject Carrageenan Compound Admin->Carrageenan Inj Post-Inj Measurement Measure Paw Volume at Time Intervals Carrageenan Inj->Post-Inj Measurement Data Analysis Calculate % Inhibition of Edema Post-Inj Measurement->Data Analysis

References

The Core Mechanism of Action of 2-Aminothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminothiazole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity: A Multi-pronged Assault on Malignancy

2-aminothiazole derivatives exhibit potent anticancer activity through several key mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These compounds have been shown to be effective against a variety of human cancer cell lines.[1][2]

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole compounds exert their anticancer effects is through the induction of apoptosis. This process is often initiated through both the intrinsic and extrinsic pathways. A key target in this process is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Certain 2-aminothiazole derivatives have been observed to down-regulate the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax.[1] This alteration in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[1]

A 2-Aminothiazole Compound B Bcl-2 (Anti-apoptotic) A->B Inhibits C Bax (Pro-apoptotic) A->C Activates D Mitochondrial Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

Figure 1: Simplified signaling pathway of apoptosis induction by 2-aminothiazole compounds.
Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cells from proceeding through division.[1]

Kinase Inhibition

A significant number of 2-aminothiazole derivatives function as kinase inhibitors, a key strategy in modern cancer therapy. These compounds target various protein kinases that are crucial for cancer cell proliferation, survival, and signaling.

  • Protein Kinase CK2 Inhibition: Some 2-aminothiazole derivatives act as selective allosteric modulators of protein kinase CK2.[3][4] These compounds do not compete with ATP but instead bind to an allosteric pocket, stabilizing an inactive conformation of the kinase.[3] This mode of action offers the potential for greater selectivity and reduced off-target effects.[4]

  • Aurora Kinase Inhibition: 2-aminothiazole derivatives have been identified as prospective inhibitors of Aurora kinases, which are key regulators of mitosis.[5] Overexpression of Aurora kinases is common in many cancers, making them an attractive therapeutic target.[5]

  • Checkpoint Kinase 1 (CHK1) Inhibition: Certain 2-aminothiazole derivatives have been designed as potent inhibitors of CHK1, a critical component of the DNA damage response pathway.[6] Inhibiting CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation.

Quantitative Data: Anticancer Activity

The anti-proliferative activity of various 2-aminothiazole derivatives is often quantified by the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Thiazole-amino acid hybrid 5acA549, HeLa, MCF-74.57–6.71[1]
Thiazole-amino acid hybrid 5adA549, HeLa, MCF-73.68–8.51[1]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-7 (Breast), A549 (Lung)17.2 ± 1.9, 19.0 ± 3.2[1]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)HS 578T (Breast)0.8[1]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)MCF-7, HT-2920.2, 21.6[7]
Aryl 2-aminothiazole (Compound 7)Purified CK2α3.4[3]
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27)Purified CK2α0.6[8]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of 2-aminothiazole compounds on cancer cell lines.

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of 2-aminothiazole compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Figure 2: Experimental workflow for a typical MTT cell viability assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against a range of microorganisms.[9]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 2-aminothiazole compounds are still under investigation, but several potential targets have been identified. For some antifungal derivatives, it is suggested that they may inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[10] In the context of antibacterial activity, some compounds have been shown to act as synergists with existing antibiotics, such as polymyxin E, by targeting the outer membrane of Gram-negative bacteria.[11]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference
Compound A33Gram-positive bacteria (including drug-resistant strains)0.5 - 4[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

A Prepare serial dilutions of 2-aminothiazole compound in broth B Dispense into 96-well plate A->B C Inoculate each well with a standardized microbial suspension B->C D Incubate under appropriate conditions C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).
  • Serial Dilution: A two-fold serial dilution of the 2-aminothiazole compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., specific temperature and time).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

2-aminothiazole derivatives have also demonstrated promising anti-inflammatory properties.[12] These compounds can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade.

Inhibition of 5-Lipoxygenase (5-LOX)

A key mechanism of anti-inflammatory action for some 2-aminothiazole analogues is the inhibition of 5-lipoxygenase (5-LOX).[13] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes and thereby alleviate inflammation.[13]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeTargetIC50 (µM)Reference
Compound 2m5-LOX0.9 ± 0.1[13]
Compound 3f5-LOX1.4 ± 0.1[13]
Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of 2-aminothiazole compounds against the 5-LOX enzyme.

  • Enzyme Preparation: Purified 5-LOX enzyme is prepared.

  • Reaction Mixture: The reaction mixture typically contains a buffer, the 5-LOX enzyme, and the 2-aminothiazole compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The formation of the product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion

The 2-aminothiazole scaffold represents a versatile and privileged structure in drug discovery, with its derivatives demonstrating a wide range of potent biological activities. Their mechanisms of action are diverse, targeting key cellular processes in cancer, microbial infections, and inflammation. The ability to induce apoptosis and cell cycle arrest, inhibit crucial kinases, disrupt microbial membranes, and modulate inflammatory pathways underscores the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel 2-aminothiazole derivatives as next-generation therapeutics.

References

In Silico Modeling of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry. Thiazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document outlines the computational methodologies used to predict the compound's pharmacokinetic properties, potential biological targets, and binding interactions. Detailed protocols for key in silico experiments are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide presents visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the compound's modeled behavior and potential therapeutic applications.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[2] The 2-aminothiazole scaffold, in particular, is a core component of several clinically approved drugs and numerous investigational agents.[3][5] The subject of this guide, this compound, possesses a unique substitution pattern that is hypothesized to influence its biological profile. In silico modeling offers a powerful and resource-efficient approach to explore the therapeutic potential of such novel chemical entities by predicting their behavior at a molecular level.

This guide will delve into the application of various computational techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling, to characterize this compound. The primary objectives are to elucidate its potential mechanisms of action, identify likely biological targets, and provide a rational basis for further experimental investigation.

Physicochemical Properties

A foundational aspect of in silico modeling is the characterization of the compound's physicochemical properties, which are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C9H6Cl2N2SPubChem CID: 704237[6]
Molecular Weight 245.13 g/mol PubChem CID: 704237[6]
XLogP3 3.5PubChem CID: 704237[6]
Hydrogen Bond Donors 1PubChem CID: 704237[6]
Hydrogen Bond Acceptors 3PubChem CID: 704237[6]
Rotatable Bond Count 1PubChem CID: 704237[6]
Topological Polar Surface Area 67.2 ŲPubChem CID: 704237[6]

In Silico Methodologies and Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and elucidating binding modes.

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • The 3D structure of this compound is generated using molecular modeling software (e.g., ChemDraw, Avogadro).

    • Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are assigned, and non-polar hydrogens are merged.

  • Target Protein Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added to the protein structure.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • A docking algorithm (e.g., AutoDock Vina, GOLD) is used to perform the docking simulation.

    • The simulation generates multiple binding poses, which are ranked based on their predicted binding affinity (e.g., kcal/mol).

  • Analysis of Results:

    • The binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • The binding affinities are compared to those of known inhibitors or endogenous ligands.

ADMET Prediction

ADMET prediction models are used to assess the pharmacokinetic and toxicity properties of a compound. These predictions are crucial for early-stage drug discovery to identify candidates with favorable drug-like properties.

Experimental Protocol: ADMET Prediction

  • Input: The SMILES string or 2D structure of this compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

  • Parameter Selection: A range of pharmacokinetic and toxicity parameters are selected for prediction, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

  • Prediction and Analysis: The software generates predictions for the selected parameters. The results are analyzed to assess the compound's overall drug-likeness and potential liabilities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new compounds and to guide lead optimization.[1]

Experimental Protocol: 2D-QSAR Modeling

  • Dataset Preparation: A dataset of thiazole derivatives with known biological activity against a specific target is compiled.[1]

  • Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each compound in the dataset.

  • Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.

  • Prediction for New Compound: The validated QSAR model is used to predict the biological activity of this compound.

Potential Signaling Pathway Involvement

Based on the known biological activities of similar 2-aminothiazole derivatives, this compound may modulate various signaling pathways implicated in inflammation and cancer.

Signaling_Pathway Ligand 4-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine Receptor Target Protein (e.g., Kinase, Enzyme) Ligand->Receptor Binding Inhibition Inhibition Ligand->Inhibition Downstream Downstream Signaling Cascade Receptor->Downstream Transcription Transcription Factors Downstream->Transcription Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Transcription->Response Inhibition->Receptor

Caption: Putative mechanism of action for this compound.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a novel compound.

In_Silico_Workflow Start Compound Structure This compound PhysChem Physicochemical Property Calculation Start->PhysChem Docking Molecular Docking (Target Identification) PhysChem->Docking ADMET ADMET Prediction PhysChem->ADMET QSAR QSAR Modeling (Activity Prediction) PhysChem->QSAR Analysis Data Analysis and Hit Identification Docking->Analysis ADMET->Analysis QSAR->Analysis End Experimental Validation Analysis->End

Caption: A generalized workflow for in silico drug discovery.

Logical Relationship of Computational Approaches

The various in silico techniques are interconnected and provide complementary information for a holistic assessment of the compound.

Logical_Relationships Structure Chemical Structure Properties Physicochemical Properties Structure->Properties Docking Molecular Docking Properties->Docking ADMET ADMET Prediction Properties->ADMET QSAR QSAR Properties->QSAR Dynamics Molecular Dynamics Docking->Dynamics Binding Binding Affinity & Interaction Mode Docking->Binding Stability Binding Stability Dynamics->Stability DrugLikeness Drug-Likeness & Safety Profile ADMET->DrugLikeness Activity Predicted Biological Activity QSAR->Activity

Caption: Interrelation of various in silico modeling techniques.

Conclusion

The in silico modeling of this compound provides valuable insights into its potential as a therapeutic agent. The computational methodologies outlined in this guide offer a robust framework for predicting its physicochemical properties, identifying potential biological targets, and assessing its drug-likeness. The presented data and workflows serve as a foundation for guiding future experimental studies, including chemical synthesis, in vitro biological assays, and ultimately, in vivo efficacy and safety evaluations. The continued integration of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of novel thiazole derivatives.

References

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine and its derivatives, compounds of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[1][2] This document details the prevalent synthetic methodologies, experimental protocols, and the biological context for these compounds.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[3] In this specific case, the reactants are 2-bromo-1-(2,4-dichlorophenyl)ethanone and thiourea.

The general reaction scheme is as follows:

Step 1: Synthesis of 2-bromo-1-(2,4-dichlorophenyl)ethanone (the α-haloketone)

The precursor α-haloketone is synthesized by the bromination of 1-(2,4-dichlorophenyl)ethanone.

Step 2: Hantzsch Thiazole Synthesis

The synthesized 2-bromo-1-(2,4-dichlorophenyl)ethanone is then reacted with thiourea to yield the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(2,4-dichlorophenyl)ethanone

Materials:

  • 1-(2,4-dichlorophenyl)ethanone

  • Bromine

  • Ethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve 1-(2,4-dichlorophenyl)ethanone (0.1 mol) in 100 mL of ethyl ether in a round-bottom flask.

  • Slowly add bromine (0.1 mol) to the solution with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic phase sequentially with 100 mL of deionized water and 50 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone. The product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • 2-bromo-1-(2,4-dichlorophenyl)ethanone

  • Thiourea

  • Absolute ethanol

  • 5% Sodium bicarbonate (NaHCO₃) solution or 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.1-1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water, which should cause a precipitate to form.[3]

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate or sodium carbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the crude product. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[3]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the Hantzsch synthesis of various 4-aryl-2-aminothiazole derivatives, providing a reference for the expected outcome for the synthesis of this compound.

Aryl GroupThioamideSolventReaction TimeYield (%)Reference
4-ChlorophenylThioureaMethanol3 hNot specified[4]
4-BromophenylThioureaNot specified11-12 hNot specified[5]
PhenylThioureaMethanol30 minHigh
4-MethoxyphenylThioureaNot specifiedNot specified90
4-FluorophenylN-phenylthioureaNot specifiedNot specified70
2,4,5-TrichlorophenylThioureaEthanol1-3 hNot specified[3]

Characterization Data for this compound

While a specific experimental report with full characterization was not found in the search results, the expected spectral data based on its structure and data from similar compounds are as follows:

  • ¹H NMR: Expect signals for the aromatic protons on the dichlorophenyl ring and a characteristic singlet for the proton on the thiazole ring. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: Expect signals corresponding to the carbons of the dichlorophenyl ring and the thiazole ring.[6]

  • FT-IR (cm⁻¹): Expect characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.12 g/mol ).[7]

Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole are known for their significant biological activities, particularly as anticancer and antimicrobial agents.[8][9]

Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1]

Mechanism of Action - Apoptosis Induction: Several studies have shown that these compounds can trigger apoptosis through the modulation of the Bcl-2 family of proteins. They can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1] This alteration in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.

apoptosis_pathway cluster_cell Cancer Cell Aminothiazole_Derivative 4-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Aminothiazole_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Antimicrobial Activity

Various derivatives of 4-aryl-2-aminothiazole have demonstrated promising activity against a range of bacterial and fungal strains.[10][11] The presence of the halogenated phenyl ring is often associated with enhanced antimicrobial properties.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: 1-(2,4-dichlorophenyl)ethanone Thiourea Bromination Bromination Start->Bromination Hantzsch_Synthesis Hantzsch Thiazole Synthesis Bromination->Hantzsch_Synthesis Purification Purification (Recrystallization) Hantzsch_Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC determination) Characterization->Antimicrobial_Screening Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Anticancer_Screening->Mechanism_Studies

General experimental workflow for the synthesis and evaluation of derivatives.

References

Physicochemical Characterization of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry. This document details its structural and physicochemical data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Table 1: General and Structural Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 93209-97-3[1][2]
Molecular Formula C₉H₆Cl₂N₂S[1][2]
Molecular Weight 245.13 g/mol [1][3]
Appearance Colourless crystalline solid
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N[1]
InChI Key APJACVDBTHESJL-UHFFFAOYSA-N[1]
Table 2: Physicochemical Parameters
PropertyValueSource
Melting Point 158 °C
Solubility Soluble in common organic solvents
pKa (Predicted) ~8.25 (Predicted for a structurally related compound)[4]
LogP (XLogP3) 3.5[1][3]
Table 3: Spectroscopic Data
TechniqueWavelength/Wavenumber/Chemical ShiftSource
UV-Vis (λmax) ~300 nm
Infrared (IR) ν(NH₂) ~3440 cm⁻¹, ν(C=N) ~1610 cm⁻¹, ν(C-S-C) ~556 cm⁻¹
¹H NMR (CDCl₃) δ 5.05 (2H, s, NH₂), 7.05 (1H, s, H-thiazole), 7.4 (2H, d, Ar-H), 7.85 (1H, s, Ar-H)
Mass Spectrometry M+ at m/z 244 (100%), M+2 at m/z 246 (66.67%), M+4 at m/z 248 (15.15%)

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point.

Solubility Assessment

Qualitative solubility is determined by adding approximately 1-2 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) in a test tube. The mixture is vortexed for one minute, and the solubility is observed and recorded.

UV-Vis Spectroscopy

A solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol, at a known concentration. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using an FTIR spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is recorded on an NMR spectrometer. A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The presence of two chlorine atoms is confirmed by the characteristic isotopic pattern of the molecular ion peak.

Visualizations

The following diagrams illustrate a potential signaling pathway influenced by 2-aminothiazole derivatives and a general workflow for physicochemical characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of 4-(2,4-Dichlorophenyl) -1,3-thiazol-2-amine purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp sol Solubility Assessment purification->sol uv UV-Vis Spectroscopy purification->uv ir FTIR Spectroscopy purification->ir nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms data_analysis Data Interpretation mp->data_analysis sol->data_analysis uv->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis reporting Technical Report Generation data_analysis->reporting

Physicochemical Characterization Workflow

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors compound 4-(2,4-Dichlorophenyl) -1,3-thiazol-2-amine compound->raf Inhibition gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) gene_expression->cellular_response

Potential Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer.[7] Some 2-aminothiazole derivatives have been shown to exhibit anticancer activity by inhibiting components of this pathway, such as the Raf kinases. The diagram above illustrates a potential mechanism of action for this compound, where it may inhibit the MAPK/ERK pathway, leading to downstream effects on gene expression and cellular responses.

References

Technical Guide: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3). This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While the broader class of 2-aminothiazoles has been extensively studied for a variety of pharmacological activities, specific biological data for this particular compound is not widely available in current scientific literature. This document consolidates the known information, including a detailed synthesis protocol, and highlights the potential for future investigation into its biological activity.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound.[1] Its chemical structure features a 2-aminothiazole core substituted with a 2,4-dichlorophenyl group at the 4-position. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 93209-97-3[1]
Molecular Formula C₉H₆Cl₂N₂S[1]
Molecular Weight 245.13 g/mol [1]
Melting Point 156-158 °CN/A
Appearance SolidN/A
XLogP3 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 243.9628748[1]
Monoisotopic Mass 243.9628748[1]
Topological Polar Surface Area 67.2 Ų[1]
Heavy Atom Count 14[1]

Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea. A specific experimental protocol for a related compound, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, has been described and is detailed below.[2]

Experimental Protocol: Synthesis of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine[2]

Materials:

  • N-(2,4-dichlorophenyl)thiourea

  • 2-chloro-1,1-dimethoxyethane

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Aqueous Sodium Hydroxide (NaOH)

  • Chloroform

  • Hexane

Procedure:

  • A mixture of N-(2,4-dichlorophenyl)thiourea (1.00 g, 4.52 mmol) and 2-chloro-1,1-dimethoxyethane (0.93 g, 6.12 mmol) is dissolved in a 1:2 mixture of water and methanol (100 mL).

  • A few drops of concentrated HCl are added to the reaction mixture.

  • The mixture is refluxed for 4 hours.

  • After reflux, 100 mL of water is added.

  • The mixture is neutralized to a pH of 8 with aqueous NaOH.

  • The resulting precipitate is filtered and washed with ice-cold water.

  • The crude product is recrystallized from a 1:2 mixture of chloroform and hexane to yield white prisms of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine.

Synthesis Workflow

Synthesis_Workflow Reactants N-(2,4-dichlorophenyl)thiourea + 2-chloro-1,1-dimethoxyethane Dissolution Dissolve in Water/Methanol (1:2) Reactants->Dissolution Acidification Add conc. HCl Dissolution->Acidification Reflux Reflux for 4h Acidification->Reflux Quenching Add Water Reflux->Quenching Neutralization Neutralize with aq. NaOH (pH 8) Quenching->Neutralization Filtration Filter and Wash Neutralization->Filtration Recrystallization Recrystallize from Chloroform/Hexane Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Potential Uses and Biological Activities

While there is a lack of specific biological data for this compound, the 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: This class of compounds has shown efficacy against a spectrum of bacterial and fungal pathogens.

  • Anti-inflammatory Activity: Certain derivatives have been investigated for their potential to modulate inflammatory pathways.

Given the precedence of the 2-aminothiazole core, this compound represents a candidate for screening in various biological assays to determine its potential therapeutic applications.

Signaling Pathways and Mechanism of Action

Currently, there is no published information detailing the specific signaling pathways modulated by or the mechanism of action of this compound. Further research, including high-throughput screening, cell-based assays, and target identification studies, would be necessary to elucidate its biological function.

A general logical workflow for investigating the biological activity of a novel compound like this is presented below.

Biological_Investigation_Workflow Compound This compound HTS High-Throughput Screening Compound->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Target_Identification Target Identification & Validation Mechanism_of_Action->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A logical workflow for the biological investigation of a novel chemical entity.

Conclusion

This compound (CAS 93209-97-3) is a readily synthesizable compound belonging to the medicinally relevant 2-aminothiazole class. While its specific biological properties have not been extensively reported, its structural similarity to other biologically active 2-aminothiazoles suggests that it may possess interesting pharmacological activities. This technical guide provides the foundational chemical and synthesis information necessary for researchers to undertake further investigation into the potential therapeutic applications of this compound. Future studies are warranted to explore its biological profile and elucidate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry. Aminothiazole derivatives are integral to numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a reliable and high-yielding method.[1][2] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, intended for researchers in organic synthesis and drug development.

Reaction Principle

The synthesis is based on the Hantzsch thiazole synthesis, which involves the cyclocondensation reaction between an α-haloketone and a thioamide.[2][3] In this specific protocol, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one serves as the α-haloketone and thiourea functions as the thioamide component. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[1] The overall reaction is typically high-yielding and straightforward to perform.[2]

Experimental Protocol

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one2631-72-3C₈H₅BrCl₂O267.93
Thiourea62-56-6CH₄N₂S76.12
Ethanol (Absolute)64-17-5C₂H₆O46.07
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Deionized Water7732-18-5H₂O18.02

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers (250 mL)

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure

This protocol is adapted from established Hantzsch synthesis procedures for analogous compounds.[2]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq, 2.68 g, 10.0 mmol) in 40 mL of absolute ethanol.

  • Addition of Thiourea: To this solution, add thiourea (1.2 eq, 0.91 g, 12.0 mmol) and a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 80:20 hexane:ethyl acetate. The reaction is typically complete within 2-4 hours.

  • Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 150 mL of ice-cold water while stirring. An off-white precipitate of the hydrobromide salt of the product will form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred suspension until the pH is neutral (pH ~7-8). This deprotonates the aminothiazole salt to yield the free amine.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted thiourea and inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound as a solid.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass (g)
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-oneC₈H₅BrCl₂O267.931.010.02.68
ThioureaCH₄N₂S76.121.212.00.91
This compoundC₉H₆Cl₂N₂S245.131.0(Theoretical)2.45

Table 2: Physicochemical and Characterization Data

PropertyValue
IUPAC Name This compound[4]
CAS Number 93209-97-3[4]
Molecular Formula C₉H₆Cl₂N₂S[4]
Molecular Weight 245.13 g/mol [4]
Appearance Solid
Expected Yield >85%
Melting Point To be determined experimentally

Visualized Workflow

SynthesisWorkflow cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_product 5. Final Product Haloketone 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one Reaction Dissolve in Ethanol Add Thiourea Reflux (78°C, 2-4h) Thiourea Thiourea Precipitation Cool and Pour into Ice Water Reaction->Precipitation Neutralization Neutralize with NaHCO3 (aq) Precipitation->Neutralization Filtration Vacuum Filtration & Water Wash Neutralization->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Product Pure 4-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine Recrystallization->Product Characterization Characterization (MP, NMR, MS) Product->Characterization

Caption: Experimental workflow for the Hantzsch synthesis of the target compound.

References

Application Notes and Protocols for Anticancer Research Using 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on research conducted on structurally related 2-aminothiazole derivatives. Specific experimental data for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is limited in publicly available literature. Therefore, the provided protocols and potential mechanisms of action should be considered as a starting point for investigation and require experimental validation for this specific compound.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4][5] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, making them promising candidates for further development as cancer therapeutics.[1][4] This document provides an overview of the potential anticancer applications of this compound, along with detailed protocols for its experimental evaluation.

Potential Anticancer Mechanisms of 2-Aminothiazole Derivatives

Research on various 2-aminothiazole derivatives suggests that their anticancer effects may be mediated through several key cellular pathways:

  • Induction of Apoptosis: Many 2-aminothiazole compounds have been shown to trigger programmed cell death in cancer cells.[4] This is a critical mechanism for eliminating malignant cells and is a primary endpoint in the evaluation of many anticancer agents. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of caspases.

  • Cell Cycle Arrest: The ability to halt the cell cycle is another important anticancer mechanism. 2-Aminothiazole derivatives have been observed to cause cell cycle arrest at various phases, most commonly the G2/M or G0/G1 phases.[4] This prevents cancer cells from proliferating and can ultimately lead to cell death.

  • Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors that bind to the colchicine binding site.[3] By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to apoptosis.

  • Kinase Inhibition: The 2-aminothiazole core is present in clinically approved kinase inhibitors like Dasatinib, which targets multiple tyrosine kinases.[3] It is plausible that novel derivatives could also exhibit inhibitory activity against various kinases involved in cancer cell signaling.

Data Presentation: Cytotoxicity of Structurally Related Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 Value
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast Adenocarcinoma)10.5 µM
Thiazole derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16 µM
Thiazole derivative 4cHepG2 (Liver Cancer)7.26 ± 0.44 µM
Thiazolo[5,4-d]pyrimidine 4kA549 (Lung Cancer)1.4 µM
Thiazolo[5,4-d]pyrimidine 4kA431 (Epidermal Cancer)3.1 µM
Thiazole-amino acid hybridA549 (Lung Cancer), HeLa (Cervical Cancer), MCF-7 (Breast Cancer)2.07–8.51 μM
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)SGC-7901 (Gastric Adenocarcinoma), A549 (Lung Adenocarcinoma), HT-1080 (Fibrosarcoma)0.36 - 0.86 µM

This table presents data from various sources for illustrative purposes.[3][5][6][7][8]

Experimental Protocols

The following are detailed protocols for fundamental assays to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis prep_cells Cell Culture prep_compound Compound Preparation (Stock Solution in DMSO) cell_seeding Cell Seeding in Plates prep_cells->cell_seeding compound_treatment Treatment with This compound cell_seeding->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cellcycle_assay Cell Cycle Assay (PI Staining) incubation->cellcycle_assay data_acq Data Acquisition (Plate Reader / Flow Cytometer) mtt_assay->data_acq apoptosis_assay->data_acq cellcycle_assay->data_acq data_analysis IC50 Calculation & Statistical Analysis data_acq->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for evaluating the anticancer activity of a test compound.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

G compound 4-(2,4-Dichlorophenyl) -1,3-thiazol-2-amine stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito Pore formation cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cas9 Caspase-9 (Initiator) cyto_c->cas9 apaf1->cas9 forms Apoptosome cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis Cleavage of cellular substrates

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action.

Conclusion

While specific anticancer data for this compound is not yet widely published, the broader class of 2-aminothiazole derivatives has shown significant promise in preclinical cancer research. The protocols and potential mechanisms outlined in this document provide a solid foundation for researchers to begin investigating the therapeutic potential of this specific compound. It is crucial to perform these experiments to determine its cytotoxic activity, elucidate its mechanism of action, and validate its potential as a novel anticancer agent.

References

Application Notes and Protocols for Antimicrobial Assays of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives represent a significant class of heterocyclic compounds possessing a wide range of pharmacological activities, including potent antimicrobial effects.[1][2] This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antimicrobial properties of thiazole-based compounds. The included methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm activity are essential for the preliminary screening and characterization of new antimicrobial drug candidates.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the quantitative antimicrobial activity of various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[3]
2-phenylacetamido-thiazole derivativePseudomonas aeruginosa1.56 - 6.25[3]
2-phenylacetamido-thiazole derivativeBacillus subtilis1.56 - 6.25[3]
2-phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25[3]
Thiazole-quinolinium derivative 5aMethicillin-resistant S. aureus (MRSA)1 - 8[1]
Thiazole-quinolinium derivative 5bVancomycin-resistant Enterococcus (VRE)2 - 16[1]
4-(4-bromophenyl)-thiazol-2-amine derivative 43aS. aureus16.1 µM[1]
4-(4-bromophenyl)-thiazol-2-amine derivative 43aE. coli16.1 µM[1]
Thiazole derivative 1Methicillin-resistant S. aureus (MRSA)1.38[4]
Thiazole derivative 2Methicillin-resistant S. aureus (MRSA)1.40[4]
Catechol-derived thiazoleMethicillin-resistant S. aureus (MRSA)≤ 2[5]
Thiazole derivativeProteus mirabilis1000[6]
Thiazole derivativeShigella dysenteriae125[6]
Thiazole derivativeListeria monocytogenes1000[6]
Benzo[d]thiazole derivative 13Methicillin-resistant S. aureus (MRSA)50 - 75[7]
Benzo[d]thiazole derivative 14E. coli50 - 75[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Hydrazine-thiazole derivativesCandida spp.0.45 - 31.2 µM[1]
Hydrazine-thiazole derivativesCryptococcus spp.0.45 - 31.2 µM[1]
Hydrazine-thiazole derivativesParacoccidioides brasiliensis0.45 - 31.2 µM[1]
Benzo[d]thiazole derivative 13Aspergillus niger50 - 75[7]
Benzo[d]thiazole derivative 14Aspergillus niger50 - 75[7]

Table 3: Anti-Biofilm Activity of Thiazole Derivatives

Compound/DerivativeBacterial StrainBiofilm Inhibition (IC50)Reference
Thiazole nortopsentin analogue 1pS. aureus ATCC 259231.2 µM[8]
Thiazole nortopsentin analogue 2iS. aureus ATCC 259231.7 µM[8]
Thiazole nortopsentin analogue 2jS. aureus ATCC 259232.0 µM[8]
Thiazole nortopsentin analogue 2nS. aureus ATCC 259230.4 µM[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of thiazole compounds using the broth microdilution method in 96-well microtiter plates.

Materials:

  • Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Thiazole Compound Dilutions: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. b. Add 100 µL of the thiazole compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6] d. Column 11 will serve as the positive control (inoculum without compound), and column 12 as the negative control (sterile medium only).

  • Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. b. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: a. The MIC is defined as the lowest concentration of the thiazole compound that completely inhibits visible growth of the microorganism.[9] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_plate Prepare 96-well plate with broth start->prep_plate prep_compound Prepare serial dilutions of thiazole compound start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results (visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC assay to determine the concentration of a thiazole compound that results in bacterial cell death.

Materials:

  • MIC plate from the previous assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Micropipette

Procedure:

  • Subculturing: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.[3] b. Spread the aliquot onto a sterile agar plate.

  • Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results: a. The MBC is the lowest concentration of the thiazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10] This is determined by observing the absence of bacterial growth on the agar plates.[3]

MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start with MIC plate select_wells Select wells with no visible growth (≥MIC) start->select_wells subculture Subculture aliquots onto agar plates select_wells->subculture incubate Incubate at 37°C for 18-24 hours subculture->incubate observe_growth Observe for bacterial growth incubate->observe_growth determine_mbc Determine MBC observe_growth->determine_mbc end End determine_mbc->end

Workflow for MBC determination.
Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol describes the quantification of biofilm inhibition by thiazole compounds using the crystal violet staining method.

Materials:

  • Thiazole compound stock solution

  • Sterile Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable medium for biofilm formation)

  • Bacterial inoculum

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Biofilm Formation: a. Dispense 100 µL of sterile TSB with glucose into the wells of a 96-well plate. b. Add 100 µL of the thiazole compound at various concentrations to the wells. Include a positive control (no compound) and a negative control (sterile medium). c. Inoculate the wells with 10 µL of an overnight bacterial culture diluted to a starting OD₆₀₀ of approximately 0.05. d. Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: a. Gently aspirate the medium and planktonic cells from the wells. b. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[1] Be careful not to disturb the biofilm.

  • Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11] b. Remove the crystal violet solution and wash the wells gently with distilled water until the wash water is clear.

  • Solubilization and Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[8] b. Incubate for 10-15 minutes at room temperature. c. Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate. d. Measure the absorbance at 590 nm using a plate reader.[11] The absorbance is proportional to the biofilm biomass.

AntiBiofilm_Workflow cluster_prep Preparation & Biofilm Formation cluster_staining Staining cluster_quantification Quantification start Start prep_plate Prepare 96-well plate with broth and thiazole compound start->prep_plate inoculate Inoculate with bacterial culture prep_plate->inoculate incubate_biofilm Incubate for 24-48 hours to allow biofilm formation inoculate->incubate_biofilm wash1 Wash to remove planktonic cells incubate_biofilm->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain wash2->solubilize read_absorbance Read absorbance at 590 nm solubilize->read_absorbance analyze Analyze data and determine % inhibition read_absorbance->analyze end End analyze->end

Workflow for anti-biofilm assay.

Signaling Pathways of Antimicrobial Action

Thiazole compounds exert their antimicrobial effects through various mechanisms of action, primarily by targeting essential bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV

A significant number of thiazole derivatives function by inhibiting bacterial DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), which are crucial for DNA replication, repair, and transcription.[11][12][13][14] This inhibition disrupts DNA supercoiling and decatenation, ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition thiazole Thiazole Compound inhibition thiazole->inhibition gyrase DNA Gyrase (GyrB) Topoisomerase IV (ParE) atp_binding ATP Binding gyrase->atp_binding ATP hydrolysis dna_supercoiling DNA Supercoiling & Decatenation atp_binding->dna_supercoiling dna_replication DNA Replication & Repair dna_supercoiling->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death leads to inhibition->gyrase

Inhibition of DNA Gyrase/Topoisomerase IV.
Inhibition of FtsZ Polymerization

Certain thiazole derivatives target the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin.[15][16][17] By interfering with the polymerization of FtsZ into the Z-ring, a structure essential for bacterial cytokinesis, these compounds prevent cell division, leading to filamentation and eventual cell death.[16][17]

FtsZ_Inhibition thiazole Thiazole Compound inhibition thiazole->inhibition ftsz_monomer FtsZ Monomers gtp_binding GTP Binding ftsz_monomer->gtp_binding ftsz_polymerization FtsZ Polymerization gtp_binding->ftsz_polymerization z_ring Z-ring Formation ftsz_polymerization->z_ring cell_division Bacterial Cell Division z_ring->cell_division cell_death Bacterial Cell Death cell_division->cell_death inhibition leads to inhibition->ftsz_polymerization

Inhibition of FtsZ polymerization.

References

Application Notes and Protocols for High-Throughput Screening of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Analogs of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine are of particular interest for investigation as potential therapeutic agents. High-throughput screening (HTS) of a library of these analogs is a critical step in identifying lead compounds for further drug development.

These application notes provide detailed protocols for the HTS of this compound analogs, focusing on their potential as anticancer agents. The protocols cover both cell-based phenotypic screening to assess cytotoxicity and target-based screening to elucidate the mechanism of action. Thiazole derivatives have been identified as inhibitors of key cellular processes such as tubulin polymerization and signaling pathways like PI3K/AKT.[4][5]

Data Presentation: Biological Activity of Thiazole Analogs

The following table summarizes the biological activity of representative 4-phenyl-1,3-thiazol-2-amine analogs against various cancer cell lines. This data, compiled from multiple sources, provides a baseline for the expected potency of novel analogs.

Compound IDR1 (Substitution on 2-amino phenyl)R2 (Substitution on 4-phenyl)Cell LineAssay TypeIC50 (µM)
10s 2,4-dimethoxyphenyl4-methoxyphenylSGC-7901 (gastric)Antiproliferative (MTT)0.36[4]
A549 (lung)0.86[4]
HT-1080 (fibrosarcoma)0.53[4]
p2 H4-bromophenylMCF7 (breast)Antiproliferative (SRB)10.5[6]
4c H4-hydroxy-3-(phenyldiazenyl)phenylMCF-7 (breast)Antiproliferative (MTT)10.9[6]
HepG2 (liver)13.7[6]
Compound 6 H4-phenylLeishmania amazonensis (promastigotes)Antileishmanial20.78[1]
Compound 3 H4-phenylLeishmania amazonensis (promastigotes)Antileishmanial46.63[1]
Compound 4 H4-phenylLeishmania amazonensis (promastigotes)Antileishmanial53.12[1]

Experimental Protocols

General Synthesis of this compound Analogs

A general method for the synthesis of the title compounds involves the Hantzsch thiazole synthesis.[1]

  • Step 1: Synthesis of the α-bromoketone. 1-(2,4-Dichlorophenyl)ethan-1-one is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one.

  • Step 2: Cyclocondensation with thiourea analogs. The resulting α-bromoketone is then reacted with a substituted thiourea in a suitable solvent such as ethanol under reflux to yield the desired this compound analog.[7][8]

High-Throughput Screening for Anticancer Activity

A tiered approach is recommended, starting with a primary screen for cytotoxicity, followed by secondary assays to determine the mechanism of action.

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, SGC-7901 gastric cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin or Cisplatin (positive control)

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This biochemical assay is used to identify compounds that interfere with microtubule formation.[4]

Materials:

  • Tubulin (›99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Tubulin polymerization buffer

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls

  • 384-well plates

  • Spectrophotometer with temperature control

Protocol:

  • Reaction Setup: In a 384-well plate, add tubulin and GTP to the polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include controls with Paclitaxel and Nocodazole.

  • Initiation and Monitoring: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates inhibition.

An in-cell Western or ELISA-based assay can be used to measure the phosphorylation of Akt, a key downstream effector of the PI3K pathway.[5]

Materials:

  • Cancer cell line known to have an active PI3K/Akt pathway (e.g., H446 small cell lung cancer)

  • Complete growth medium

  • Test compounds (dissolved in DMSO)

  • A known PI3K inhibitor (e.g., Alpelisib) as a positive control

  • Lysis buffer

  • Primary antibodies (total Akt and phospho-Akt Ser473)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plates

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with test compounds for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • ELISA or In-Cell Western:

    • ELISA: Coat a 96-well plate with a capture antibody for total Akt. Add cell lysates, followed by detection antibodies for total Akt and phospho-Akt. Add a substrate and measure the signal.

    • In-Cell Western: Fix and permeabilize cells in the plate. Add primary antibodies for total Akt and phospho-Akt, followed by fluorescently labeled secondary antibodies. Scan the plate using an imaging system.

  • Data Analysis: Determine the ratio of phospho-Akt to total Akt. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.

Visualizations

Experimental Workflow

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Mechanism of Action) cluster_tertiary Lead Optimization A Prepare Library of This compound Analogs B Cell Viability Assay (MTT) on Cancer Cell Lines A->B C Identify 'Hit' Compounds with Significant Cytotoxicity B->C D Tubulin Polymerization Assay C->D Dose-response studies E PI3K/Akt Pathway Inhibition Assay C->E Dose-response studies F Characterize Leads as Tubulin Inhibitors D->F G Characterize Leads as PI3K/Akt Pathway Inhibitors E->G H Structure-Activity Relationship (SAR) Studies F->H G->H I In Vivo Efficacy and Toxicity Studies H->I

Caption: High-throughput screening workflow for this compound analogs.

Potential Signaling Pathways

Signaling_Pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_pi3k PI3K/Akt Pathway Inhibition Thiazole_Analog1 This compound Analog Tubulin α/β-Tubulin Dimers Thiazole_Analog1->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Thiazole_Analog1->Microtubules Inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 Thiazole_Analog2 This compound Analog PI4KIIIb PI4KIIIβ Thiazole_Analog2->PI4KIIIb Inhibits Apoptosis2 Apoptosis PI3K PI3K PI4KIIIb->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Akt Akt Akt->pAkt Phosphorylation Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Cell_Survival->Apoptosis2 Inhibits

Caption: Potential signaling pathways inhibited by this compound analogs.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including the vast and pharmaceutically important class of thiazole derivatives. Thiazole moieties are core components of numerous bioactive compounds and pharmaceuticals. Accurate characterization of these derivatives is crucial for drug discovery, synthesis confirmation, and quality control. This document provides detailed application notes and experimental protocols for the characterization of thiazole derivatives using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key NMR Techniques for Thiazole Derivative Characterization

A combination of 1D and 2D NMR experiments is typically employed for the unambiguous structural determination of thiazole derivatives.

  • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). It is often acquired as a proton-decoupled spectrum to simplify the signals to singlets.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This helps in identifying adjacent protons.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms they are directly attached to (¹JCH).[2][3][4] It is highly sensitive and essential for assigning carbon signals.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[2][4][5] This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and the conformation of substituents.

Data Presentation: Typical NMR Data for Thiazole Derivatives

Quantitative NMR data should be presented in a clear and organized manner. The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the thiazole ring. Note that these values can vary significantly depending on the solvent and the electronic nature of the substituents.

Table 1: Typical ¹H NMR Chemical Shifts for the Thiazole Ring

ProtonChemical Shift (δ) ppm (in CDCl₃)Typical Coupling Constants (J) in Hz
H-28.70 - 9.00J(H2,H5) ≈ 0.9 Hz
H-47.80 - 8.20J(H4,H5) ≈ 3.0 - 3.6 Hz
H-57.20 - 7.60J(H2,H4) is generally not observed.

Data compiled from various sources, including[6].

Table 2: Typical ¹³C NMR Chemical Shifts for the Thiazole Ring

CarbonChemical Shift (δ) ppm (in CDCl₃)
C-2150 - 175
C-4140 - 155
C-5110 - 125

Data compiled from various sources, including[7][8]. The chemical shifts are highly dependent on substituents.

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible NMR data.[9]

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Amount: For ¹H NMR, dissolve 2-10 mg of the purified thiazole derivative in 0.6-1.0 mL of a suitable deuterated solvent.[10] For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[10][11]

  • Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample.[11] Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄. The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH, -OH).

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solvent (δ = 0.00 ppm for both ¹H and ¹³C).[9]

  • Filtration: Ensure the sample solution is free of any particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Final Volume: The final sample volume in the NMR tube should be sufficient to cover the detection coils, typically a height of at least 4.5 cm.[10]

1D NMR Spectroscopy Protocol (¹H and ¹³C)
  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard one-pulse sequence.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.[9]

    • Relaxation Delay: Use a longer relaxation delay (d1) of 2-5 seconds to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

2D NMR Spectroscopy Protocols (COSY, HSQC, HMBC)

Acquisition of 2D NMR spectra is crucial for the complete assignment of proton and carbon signals, especially for complex thiazole derivatives.[9]

  • COSY (¹H-¹H Correlation):

    • Pulse Sequence: Use a standard COSY pulse program.

    • Parameters: Typically acquire 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension. The number of scans per increment can be 2-8.

    • Processing: Process the data using appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation. The resulting spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks indicating J-coupling between protons.

  • HSQC (¹H-¹³C One-Bond Correlation):

    • Pulse Sequence: Use a standard HSQC pulse program with sensitivity enhancement.

    • Parameters: Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions. Optimize the acquisition for an average one-bond coupling constant (¹JCH) of ~145 Hz.

    • Processing: After Fourier transformation, the spectrum will display cross-peaks that correlate each proton with its directly attached carbon atom.

  • HMBC (¹H-¹³C Long-Range Correlation):

    • Pulse Sequence: Use a standard HMBC pulse program.

    • Parameters: Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions. The crucial parameter is the long-range coupling delay, which is optimized for a typical ²JCH or ³JCH of 6-10 Hz.[2]

    • Processing: The resulting spectrum will show cross-peaks connecting protons to carbons that are two or three bonds away. This is instrumental in connecting different fragments of the molecule.

Visualizations

Workflow for Thiazole Derivative Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel thiazole derivative using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesize Thiazole Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification Synthesis->Purification SamplePrep Sample Preparation (Solvent, Standard) Purification->SamplePrep Purification->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If structure is not obvious OneD_NMR->TwoD_NMR DataProcessing Data Processing (FT, Phasing, Baseline) TwoD_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Couplings, Cross-peaks) DataProcessing->SpectralAnalysis DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation SpectralAnalysis->StructureElucidation

Caption: Workflow for NMR characterization.

Logical Relationships in 2D NMR-Based Structure Elucidation

This diagram illustrates how different 2D NMR experiments provide complementary information to build up the final structure of a thiazole derivative.

G Structure Final Structure COSY COSY (¹H-¹H Connectivity) COSY->Structure Identifies Proton Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) HSQC->Structure Assigns Carbons with Attached Protons HMBC HMBC (Long-Range ¹H-¹³C Bonds) HMBC->Structure Connects Fragments & Identifies Quaternary Carbons

Caption: 2D NMR information integration.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, following detailed and standardized protocols, allows for the comprehensive and unambiguous characterization of thiazole derivatives. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a complete picture of the molecular structure, which is fundamental for researchers in medicinal chemistry and drug development. Proper data acquisition and presentation are key to ensuring the reliability and reproducibility of these structural assignments.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a dichlorophenyl group. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, which include antimicrobial, antifungal, and anticancer properties.[1][2] The structural motif of a dichlorophenyl group is also common in pharmacologically active compounds. Given its potential therapeutic applications, robust analytical methods are essential for the characterization and quantification of this compound in various matrices during drug discovery and development.

Mass spectrometry is a powerful analytical technique for the qualitative and quantitative analysis of small molecules. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and predicted fragmentation patterns.

Predicted Mass Spectrometry Data

While experimental mass spectral data for this compound is not widely available in the public domain, a predicted fragmentation pattern can be proposed based on the known fragmentation of related structures. The molecular formula of the compound is C₉H₆Cl₂N₂S, with a monoisotopic mass of approximately 243.96 g/mol .[1][3]

Table 1: Predicted Key Mass Fragments for this compound

Predicted Fragment Ion (m/z) Proposed Structure/Identity Fragmentation Pathway
244/246/248[M+H]⁺ (Protonated Molecule)Isotopic pattern due to two chlorine atoms.
211/213[M+H - NH₂ - H]⁺Loss of the amino group and a hydrogen atom.
174/176[C₆H₃Cl₂]⁺Cleavage of the bond between the phenyl and thiazole rings.
145[C₆H₃Cl]⁺Loss of a chlorine atom from the dichlorophenyl fragment.
110[C₄H₂N₂S]⁺Fragment corresponding to the aminothiazole ring after cleavage.
75[C₃HNS]⁺Further fragmentation of the thiazole ring.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is a general procedure for extracting the analyte from a biological matrix like plasma.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte). Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

Table 2: Suggested LC-MS/MS Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Example Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound245.0174.020
This compound245.0110.025
Internal Standard(To be determined)(To be determined)(To be determined)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify and Vortex add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute Analyte spe->elute dry_recon Dry and Reconstitute elute->dry_recon hplc HPLC Separation dry_recon->hplc esi Electrospray Ionization hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

Thiazole derivatives have been investigated for their potential as anticancer agents, with some studies suggesting they may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the signaling cascade that promotes endothelial cell proliferation and migration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Analyte 4-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine Analyte->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Potential signaling pathway inhibited by this compound.

References

Application Notes and Protocols for In Vitro Evaluation of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-CYTOX-2025-01

Introduction

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides detailed protocols for the in vitro evaluation of the cytotoxic effects of this compound on various cancer cell lines. The described assays are essential for determining the compound's potency (IC50), mechanism of cell death, and overall potential as a therapeutic agent. The evaluation of cytotoxic potential is a critical step in the drug discovery and development process, providing essential information on the concentration-dependent toxicity of a compound in cultured cells.[1]

Compound Information

Compound Name This compound
CAS Number 93209-97-3[2][3]
Molecular Formula C9H6Cl2N2S[2]
Molecular Weight 245.13 g/mol [2]
Structure
Structure of this compound

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below. Doxorubicin is used as a positive control.

Cell Line Cancer Type This compound IC50 (µM) Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma12.5 ± 1.30.8 ± 0.1
HepG2 Hepatocellular Carcinoma18.2 ± 2.11.1 ± 0.2
HCT-116 Colorectal Carcinoma9.8 ± 1.50.5 ± 0.08
A549 Lung Carcinoma25.1 ± 3.41.5 ± 0.3
WI-38 Normal Lung Fibroblast> 1005.2 ± 0.7

Note: The data presented in this table is representative and for illustrative purposes, as specific experimental results for this compound were not publicly available.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[1][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)[6][7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).[1][8]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5][8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[5][8][9]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][8] Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5][9] A reference wavelength of 630 nm can be used to reduce background noise.[5]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[1]

Materials:

  • Cell culture supernatant from treated and control cells

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well flat-bottom plate

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Sample Collection: After treating cells with this compound for the desired time, carefully collect the cell culture supernatant.

  • Assay Setup: Add 50 µL of supernatant from each well to a new 96-well plate. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell control (medium only).[10][11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 680 nm can be used to determine background signal.[12]

Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Induce apoptosis by treating cells with the compound for the desired time. Collect both adherent and floating cells.[16]

  • Washing: Wash the cells with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][13]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[1][13]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells[13]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[13]

  • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

G Experimental Workflow for In Vitro Cytotoxicity Evaluation cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Preparation (Serial Dilutions) D Compound Addition B->D C->D E Incubation (24, 48, 72h) D->E F MTT Assay E->F G LDH Assay E->G H Apoptosis Assay (Annexin V/PI) E->H I Absorbance/Fluorescence Measurement F->I G->I H->I J IC50 Calculation I->J L Mechanism of Cell Death Determination I->L K Statistical Analysis J->K L->K

Caption: General workflow for in vitro cytotoxicity testing.

G Hypothesized Signaling Pathway of Thiazole-Induced Apoptosis cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade Thiazole 4-(2,4-Dichlorophenyl) -1,3-thiazol-2-amine Bax Bax Activation Thiazole->Bax activates Bcl2 Bcl-2 Inhibition Thiazole->Bcl2 inhibits Mito Mitochondrial Membrane Depolarization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

G Logical Relationship for Cell Fate Determination Start Cell Exposed to Compound MembraneIntact Membrane Intact? Start->MembraneIntact PS_Exposed PS Exposed? (Annexin V+) MembraneIntact->PS_Exposed Yes Necrosis Primary Necrosis MembraneIntact->Necrosis No (PI+) MetabolicallyActive Metabolically Active? (MTT+) PS_Exposed->MetabolicallyActive No Viable Viable PS_Exposed->Viable Yes EarlyApoptosis Early Apoptosis MetabolicallyActive->EarlyApoptosis Yes LateApoptosis Late Apoptosis/ Necrosis MetabolicallyActive->LateApoptosis No (PI+)

Caption: Decision tree for cell fate analysis.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds exert their antitumor activity through various mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1][2][5][6][7][8] This document provides a comprehensive guide to the cell lines, experimental protocols, and data interpretation methods commonly used to evaluate the anticancer potential of novel thiazole derivatives in a preclinical setting.

Commonly Used Human Cancer Cell Lines

The selection of appropriate cancer cell lines is a critical first step in the in vitro evaluation of anticancer compounds. The choice should ideally represent a variety of cancer types to assess the breadth of activity of the thiazole derivatives. Below is a table summarizing some of the human cancer cell lines frequently used in the literature for this purpose.

Cell LineCancer TypeTissue of OriginKey Characteristics
MCF-7 Breast AdenocarcinomaMammary GlandEstrogen receptor (ER)-positive, commonly used for breast cancer studies.[3][8][9][10]
MDA-MB-231 Breast AdenocarcinomaMammary GlandTriple-negative breast cancer (TNBC) model, often more aggressive.[11]
HepG2 Hepatocellular CarcinomaLiverWell-differentiated, retains many of the metabolic functions of normal hepatocytes.[3][10][12]
A549 Lung CarcinomaLungNon-small cell lung cancer (NSCLC) model, widely used for respiratory research.[8][13]
HCT-116 Colorectal CarcinomaColonA well-characterized colon cancer cell line, often used in apoptosis studies.[11][14]
HT-29 Colorectal AdenocarcinomaColonA human colon cancer cell line that can differentiate in culture.[6]
PC-3 Prostate CarcinomaProstateAndrogen-independent, representing a late-stage, aggressive form of prostate cancer.[3]
HL-60 Promyelocytic LeukemiaBloodA suspension cell line used extensively in studies of apoptosis and differentiation.[15][16]
HeLa Cervical CancerCervixOne of the oldest and most commonly used human cell lines in biomedical research.[12]
SF-268 GliomaBrainA cell line used for studying brain tumors.[17]

Experimental Protocols

Detailed methodologies for the key experiments to assess the anticancer activity of thiazole derivatives are provided below. These protocols are based on standard and widely accepted laboratory procedures.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[18][20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[17][21][22] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).[17]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[17]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[17][20]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[20] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18][20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[18][20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve with the percentage of cell viability on the Y-axis and the logarithm of the compound concentration on the X-axis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the thiazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[22]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[26][27]

  • Washing: Wash the cells twice with cold PBS.[23][26]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[24] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][24][25]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[24]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[25]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[26][28]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Thiazole derivatives

  • PBS

  • Ice-cold 70% ethanol[26][29]

  • RNase A solution (100 µg/mL)[26][29]

  • Propidium Iodide (PI) solution (50 µg/mL)[26][29]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[26]

  • Washing: Wash the cells with PBS.[26]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[26] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[27]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[29] Discard the ethanol and wash the cells twice with PBS.[26] Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[26][29] Add 400 µL of PI solution and incubate for 5-10 minutes at room temperature in the dark.[26][29]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[26] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of thiazole derivatives on the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).[30][31][32]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the thiazole derivative, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[31][33]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in sample buffer and load equal amounts of protein onto an SDS-PAGE gel for separation based on molecular weight.[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[31]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Data Presentation

Quantitative data from the cell viability assays should be summarized in a clear and structured table for easy comparison of the anticancer activity of different thiazole derivatives across various cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives in Human Cancer Cell Lines

CompoundMCF-7 (µM)HepG2 (µM)A549 (µM)HCT-116 (µM)HL-60 (µM)
Thiazole Derivative 1 Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Thiazole Derivative 2 Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Thiazole Derivative 3 Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Positive Control (e.g., Doxorubicin) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Values are presented as the mean IC50 ± standard deviation from at least three independent experiments.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by thiazole derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay (Cytotoxicity, IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_analysis western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot cell_cycle_analysis->western_blot data_analysis Data Analysis & Conclusion western_blot->data_analysis

A typical experimental workflow for evaluating anticancer thiazole derivatives.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->Akt inhibits Thiazole->mTOR inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Thiazole Thiazole Derivative Bax Bax Thiazole->Bax activates Bcl2 Bcl-2 Thiazole->Bcl2 inhibits Mito Mitochondrial Membrane Bax->Mito forms pores in Bcl2->Bax CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Mito->CytochromeC releases

Induction of apoptosis by thiazole derivatives via the intrinsic pathway.

References

Application Notes and Protocols for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the potential enzyme inhibitory activity of the compound 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on structurally similar 2-aminothiazole derivatives suggests its potential as an inhibitor of key metabolic enzymes, particularly carbonic anhydrases and cholinesterases. This document offers detailed protocols for in vitro enzyme inhibition assays and data analysis, enabling researchers to effectively evaluate the inhibitory profile of this compound.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound belongs to this promising class of molecules. Although specific enzymatic targets for this compound have not been extensively reported, research on analogous structures provides a strong rationale for investigating its inhibitory potential against enzymes such as carbonic anhydrases and cholinesterases.

A study on 2-amino thiazole derivatives as inhibitors of metabolic enzymes revealed that compounds with a halogen-substituted phenyl ring at the 4-position of the thiazole ring exhibit potent inhibitory activity.[1] Notably, 2-amino-4-(4-chlorophenyl)thiazole was identified as a highly potent inhibitor of human carbonic anhydrase I (hCA I).[1] Given the structural similarity, it is hypothesized that this compound may also demonstrate significant inhibitory effects on these enzymes.

Potential Target Enzymes and Signaling Pathways

Based on the available literature for structurally related compounds, the following enzymes are proposed as potential targets for this compound:

  • Carbonic Anhydrases (CAs): These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid balance. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key strategy in the management of Alzheimer's disease and myasthenia gravis.

The potential downstream effects of inhibiting these enzymes can be visualized in the following signaling pathway diagram.

G cluster_0 Inhibition by this compound cluster_1 Carbonic Anhydrase Pathway cluster_2 Cholinesterase Pathway inhibitor 4-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine CA Carbonic Anhydrase inhibitor->CA Inhibition ChE Cholinesterase (AChE/BChE) inhibitor->ChE Inhibition H2CO3 H2CO3 CA->H2CO3 CO2_H2O CO2 + H2O CO2_H2O->CA HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_regulation pH Regulation HCO3_H->pH_regulation Choline_Acetate Choline + Acetate ChE->Choline_Acetate ACh Acetylcholine ACh->ChE Cholinergic_Signaling Cholinergic Signaling ACh->Cholinergic_Signaling

Caption: Potential signaling pathways affected by this compound.

Quantitative Data for Structurally Similar Compounds

The following table summarizes the reported inhibitory activities of 2-amino-4-arylthiazole derivatives against various enzymes. This data can serve as a benchmark for interpreting the results obtained for this compound.

CompoundTarget EnzymeKᵢ (µM)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041
Data extracted from Korkmaz, I. N. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry.[1]

Experimental Protocols

The following are generalized protocols for determining the enzyme inhibitory activity of this compound. These should be optimized for the specific enzyme and laboratory conditions.

General Workflow for Enzyme Inhibition Assay

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution assay_setup Set up Assay Plate (Enzyme, Buffer, Inhibitor/Vehicle) serial_dilution->assay_setup pre_incubation Pre-incubate at Optimal Temperature assay_setup->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity data_analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) measure_activity->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: General experimental workflow for an enzyme inhibition assay.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the esterase activity of human carbonic anhydrase (hCA).

Materials:

  • Purified human carbonic anhydrase (isoform I or II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of hCA in Tris-HCl buffer.

    • Prepare a stock solution of NPA in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • hCA solution

      • Varying concentrations of the test compound or vehicle (DMSO) for the control.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the NPA substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm (for the product, 4-nitrophenol) at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (vehicle-only) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2][3]

Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity.

Materials:

  • Purified AChE (from electric eel or human erythrocytes) or BChE (from equine or human serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.

    • Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • Varying concentrations of the test compound or vehicle (DMSO) for the control.

      • Cholinesterase enzyme solution.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiation of Reaction:

    • Add the substrate solution (ATCI or BTCI) to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm (for the yellow 5-thio-2-nitrobenzoate anion) at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[2][3]

Data Interpretation and Further Steps

The IC50 value obtained from these assays will provide a quantitative measure of the potency of this compound as an inhibitor of the tested enzymes. A lower IC50 value indicates higher potency.

Further investigations may include:

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: To assess the inhibitory activity against a panel of related enzymes to determine its selectivity.

  • In Silico Modeling: To predict the binding mode of the inhibitor to the active site of the target enzyme.

  • Cell-based Assays: To evaluate the efficacy of the compound in a cellular context.

Conclusion

While direct evidence for the enzyme inhibitory activity of this compound is not yet established, its structural similarity to known potent inhibitors of carbonic anhydrases and cholinesterases makes it a compelling candidate for investigation. The protocols and information provided in these application notes offer a solid framework for researchers to explore its therapeutic potential.

References

Application of Thiazole Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically successful drugs. This document provides a comprehensive overview of the applications of thiazole derivatives in drug discovery, with a focus on their anticancer and antimicrobial activities. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to aid researchers in this field.

Therapeutic Applications of Thiazole Derivatives

Thiazole-containing compounds have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.[1][2] The thiazole nucleus is a key pharmacophore in several approved drugs, such as the anticancer agents Dasatinib and Ixazomib, and the antiretroviral drug Ritonavir.[3]

Anticancer Activity

Thiazole derivatives exert their anticancer effects through various mechanisms of action, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4] Several thiazole derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference(s)
VEGFR-2 Inhibitors
Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one)MCF-7 (Breast)2.57 ± 0.16VEGFR-2 Inhibition, Apoptosis Induction[4]
HepG2 (Liver)7.26 ± 0.44VEGFR-2 Inhibition, Apoptosis Induction[4]
Compound 7b (a thiadiazole derivative)MCF-7 (Breast)6.13VEGFR-2 Inhibition[5]
Tubulin Polymerization Inhibitors
Thiazole-naphthalene derivative 5bMCF-7 (Breast)0.48 ± 0.03Tubulin Polymerization Inhibition[6]
A549 (Lung)0.97 ± 0.13Tubulin Polymerization Inhibition[6]
Apoptosis Inducers
Bis-thiazole derivative 5cHela (Cervical)0.0006Apoptosis Induction[7]
Bis-thiazole derivative 5fKF-28 (Ovarian)0.006Apoptosis Induction[7]
Phthalimide-thiazole derivative 5bMCF-7 (Breast)0.2 ± 0.01Intrinsic Apoptosis Pathway[8][9]
Phthalimide-thiazole derivative 5kMDA-MB-468 (Breast)0.6 ± 0.04Intrinsic Apoptosis Pathway[8][9]
Juglone-bearing thiopyrano[2,3-d]thiazole Les-6547HT-29 (Colorectal)2.21DNA Biosynthesis Inhibition[10]
Kinase Inhibitors
Imidazo[2,1-b]thiazole derivative 8uNCI-H460 (Lung)0.845V600E-B-RAF and C-RAF Inhibition[11]
MCF7 (Breast)0.476V600E-B-RAF and C-RAF Inhibition[11]
Phenyl sulfonyl thiazole derivative 40B-RAFV600E mutated melanoma cells0.0231 ± 0.0012B-RAFV600E Kinase Inhibition[12]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole derivatives have shown significant promise in this area, exhibiting activity against a wide range of bacteria and fungi.[13] Their mechanisms of action often involve the inhibition of essential microbial enzymes.[14]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Mechanism of ActionReference(s)
Antibacterial Agents
Compound 35 (a β-ketoacyl-acyl carrier protein synthase III inhibitor)Escherichia coli1.56 - 6.25FabH Inhibition[1]
2,4-disubstituted 1,3-thiazole derivative 36/37 (with nitro group)Bacillus subtilis3.92 - 4.01-[13]
Staphylococcus aureus3.39 - 4.11-[13]
Escherichia coli3.59 - 4.23-[13]
Benzo[d]thiazole derivative 13/14Staphylococcus aureus50 - 75-[15]
Escherichia coli50 - 75-[15]
Antifungal Agents
Thiazole derivative with 3-pyridyl, biphenyl, and 4-mercaptopyrazolopyrimidine moietiesCandida species6.25-[1]
Heteroaryl(aryl) thiazole derivative 9Various fungi60 - 23014α-lanosterol demethylase inhibition[14]
Benzo[d]thiazole derivative 13/14Aspergillus niger50 - 75-[15]

Experimental Protocols

Synthesis of Thiazole Derivatives

A classic and widely used method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.

Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Equipment:

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Set up a Buchner funnel with filter paper seated with water over a 50 mL side-arm flask.

  • Filter the mixture.

  • Rinse the collected solid (the filter cake) with deionized water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Hantzsch_Synthesis_Workflow Reactants α-Haloketone + Thioamide Solvent Methanol Reactants->Solvent 1. Mix Heat Heat (100°C) Solvent->Heat 2. React Neutralization 5% Na2CO3 Heat->Neutralization 3. Cool & Neutralize Filtration Filtration Neutralization->Filtration 4. Isolate Product Thiazole Derivative Filtration->Product 5. Dry

Caption: General workflow for the Hantzsch thiazole synthesis.

Biological Evaluation Protocols

Protocol: MTT Assay for Cell Viability and Cytotoxicity [16][17][18][19]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Test compounds (thiazole derivatives)

  • 96-well tissue culture plates

  • Culture medium (serum-free for incubation with MTT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate (ELISA) reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the thiazole derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compound.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Thiazole Derivatives Cell_Seeding->Compound_Treatment 1. Incubation Incubate Compound_Treatment->Incubation 2. MTT_Addition Add MTT Reagent Incubation->MTT_Addition 3. Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation 4. Solubilization Add Solubilization Solution Formazan_Formation->Solubilization 5. Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading 6. Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis 7.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination) [3][7][15][20][21]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal isolates

  • Test compounds (thiazole derivatives)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile saline

  • 0.5 McFarland turbidity standard

Equipment:

  • Incubator

  • Microplate reader (optional, for automated reading)

  • Multichannel pipette

Procedure:

  • Prepare serial two-fold dilutions of the thiazole derivatives in the appropriate broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to achieve the final desired cell concentration.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based) [5][16][18][22][23][24]

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Test compounds (thiazole derivatives)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • 96-well, black, clear-bottom plates

Equipment:

  • Fluorescence microplate reader with temperature control (37°C)

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), General Tubulin Buffer, GTP (1 mM), glycerol (e.g., 15%), and the fluorescent reporter.

  • Prepare serial dilutions of the thiazole derivatives and control compounds.

  • Pre-warm the 96-well plate to 37°C.

  • Add the test compounds and controls to the appropriate wells.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value.

Signaling Pathways Targeted by Thiazole Derivatives

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][14][19][25][26] Thiazole derivatives have been developed as potent inhibitors of VEGFR-2.[4][5]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Thiazole Thiazole Derivative Autophosphorylation Autophosphorylation Thiazole->Autophosphorylation Inhibits Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K PLCg PLCγ Autophosphorylation->PLCg Ras Ras Autophosphorylation->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including thiazole derivatives, function by inducing apoptosis in cancer cells.[7][8][9][10][17][25][27] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][2][13][22] Both pathways converge on the activation of caspases, a family of proteases that execute cell death.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (DNA Damage, etc.) p53 p53 Cell_Stress->p53 Bcl2_family Bcl-2 Family (Bax, Bak) p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bcl2_family Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Thiazole_intrinsic Thiazole Derivative Thiazole_intrinsic->Bcl2 Inhibits Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways. Thiazole derivatives can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.

References

Troubleshooting & Optimization

Technical Support Center: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine and improve reaction yields. The primary synthetic route discussed is the Hantzsch thiazole synthesis.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted α-haloketone. What are the likely causes and solutions?

A1: This issue typically points to incomplete reaction progress. Consider the following troubleshooting steps:

  • Reaction Time: The reaction may not have reached completion. Hantzsch synthesis can take anywhere from 30 minutes to several hours.[1][2] Extend the reaction time and monitor progress periodically using Thin Layer Chromatography (TLC).

  • Temperature: The reaction may require more thermal energy. Ensure the mixture is heated to a consistent reflux. If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling solvent if starting materials are stable at higher temperatures.

  • Reagent Stoichiometry: An insufficient amount of thiourea can lead to unreacted ketone. While a 1:1 ratio is stoichiometric, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion.[2]

  • Mixing: Ensure vigorous and constant stirring to maintain a homogenous reaction mixture, especially if reagents have limited solubility.

Q2: I'm observing a major side product in my reaction mixture. What could it be and how can I prevent its formation?

A2: A common side reaction in the Hantzsch synthesis is the self-condensation of the α-haloketone. Another possibility is the formation of isomeric products depending on the reaction conditions.

  • Side Product Identification: The primary side product is often a result of the α-haloketone reacting with itself. Characterize the impurity by NMR or MS to confirm its structure.

  • Prevention:

    • Control Reagent Addition: Add the α-haloketone slowly to the solution of thiourea rather than the other way around. This ensures thiourea is always in excess relative to the ketone, favoring the desired reaction pathway.

    • pH Control: Running the reaction under neutral or slightly acidic conditions is standard. Strongly basic conditions can promote unwanted side reactions. The reaction initially forms an HBr or HCl salt of the product, which is then neutralized during workup.[3]

Q3: The final product is difficult to purify and appears oily or discolored, even after recrystallization. What can I do?

A3: Purification issues often stem from residual starting materials, side products, or solvent.

  • Workup Procedure: After the reaction, pouring the mixture into cold water is crucial to precipitate the product and separate it from the solvent and water-soluble impurities.[1][2] Neutralizing the mixture with a weak base like sodium carbonate (Na₂CO₃) helps precipitate the free amine form of the product.[1]

  • Recrystallization Solvent: The choice of solvent for recrystallization is critical. Ethanol is commonly used.[4] If ethanol is not effective, try a solvent pair system like chloroform-hexane or ethanol-water to improve crystal formation and purity.[5]

  • Washing: Ensure the filtered product is washed thoroughly with cold water to remove any inorganic salts and then with a cold, non-polar solvent (like cold ethanol or diethyl ether) to remove organic impurities.[1]

Frequently Asked Questions (FAQs)

Q4: What is the standard protocol for synthesizing this compound?

A4: The most common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[6] For this specific compound, the reactants are typically 2-chloro- or 2-bromo-1-(2,4-dichlorophenyl)ethanone and thiourea. The detailed experimental protocol is provided below.

Q5: Which solvent is best for this synthesis?

A5: Ethanol is the most frequently cited solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.[4][7] Methanol is also a viable option.[3] Some procedures have explored greener solvents like water or PEG-400, or even solvent-free conditions, which can lead to high yields.[6][8]

Q6: Is a catalyst required for this reaction?

A6: The traditional Hantzsch thiazole synthesis does not require a catalyst.[8] However, various modern adaptations utilize catalysts to improve yields and reaction times, such as silica-supported tungstosilisic acid or employing microwave irradiation.[6][9]

Q7: How does reaction pH affect the yield and product formation?

A7: The reaction is typically performed in a neutral solvent like ethanol. Under these conditions, the product is formed as a hydrohalide salt (e.g., HBr or HCl salt). In some cases, conducting the reaction under acidic conditions (e.g., in an HCl-EtOH mixture) can alter the regioselectivity, potentially leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers instead of the desired 2-amino product.[10] A final basic workup is used to neutralize the salt and isolate the free amine.[3]

Data on Reaction Conditions and Yields

Optimizing reaction parameters is key to maximizing yield. The following table summarizes various conditions reported for Hantzsch-type syntheses of 2-aminothiazole derivatives.

Starting MaterialsSolvent/CatalystTemperatureTimeYieldReference
2-Bromoacetophenone, ThioureaMethanol100 °C30 min99%Chem Help ASAP[3]
α-Haloketone, ThioureaEthanolReflux1-3 hoursGoodBenchChem[2]
α-Diazoketones, ThioureaPEG-400100 °C2-3.5 hours87-96%Babu et al.[6]
2-Bromoacetophenones, ThioureaSolvent-freeNot specifiedSecondsGoodFacchinetti et al.[8]
Substituted Phenacyl Bromide, Substituted ThioureaEthanolRoom Temp2-5 minHighResearchGate[4]
2-Bromo-1-(4-cyanophenyl)ethanone, Substituted ThiosemicarbazonesNot specifiedNot specifiedNot specified66-79%Mehmood et al.[11]

Experimental Protocols & Workflows

Standard Experimental Protocol

This protocol is a standard procedure for the Hantzsch synthesis of this compound.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-chloro-1-(2,4-dichlorophenyl)ethanone in absolute ethanol.

  • Thiourea Addition: Add 1.2 equivalents of thiourea to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase) until the starting ketone spot has disappeared (typically 1-3 hours).[1][2]

  • Workup - Precipitation: Once complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing cold deionized water (approx. 4-5 times the volume of ethanol used). An off-white to yellow precipitate should form.[2]

  • Workup - Neutralization: Slowly add a 5% aqueous sodium carbonate solution while stirring until the mixture is neutral or slightly basic (pH ~8).[5]

  • Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[1]

  • Drying: Allow the product to air dry on a watch glass or in a desiccator.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a chloroform-hexane mixture, to obtain the pure this compound.[5]

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, Mass Spectrometry, and melting point determination.

Visualized Experimental Workflow

G start 1. Combine α-haloketone and thiourea in ethanol reflux 2. Heat to reflux (78-80 °C) start->reflux monitor 3. Monitor reaction by TLC reflux->monitor cool 4. Cool to room temperature monitor->cool Reaction Complete precipitate 5. Pour into cold water & neutralize with Na₂CO₃ cool->precipitate filter 6. Filter solid and wash with water precipitate->filter purify 7. Recrystallize from suitable solvent filter->purify characterize 8. Characterize final product (NMR, MS, M.P.) purify->characterize G start Problem: Low Yield check_sm TLC shows unreacted starting material? start->check_sm check_side_products TLC shows significant side products? start->check_side_products sol_iso Review workup: - Ensure complete precipitation - Optimize recrystallization solvent - Wash thoroughly start->sol_iso check_sm->check_side_products No sol_sm1 Increase reaction time check_sm->sol_sm1 Yes sol_sp1 Add α-haloketone slowly to thiourea check_side_products->sol_sp1 Yes check_side_products->sol_iso No sol_sm2 Ensure consistent reflux temperature sol_sm3 Use slight excess of thiourea (1.2 eq.) sol_sp2 Ensure neutral pH during reaction

References

Technical Support Center: Purification of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis. This involves the cyclocondensation reaction of an α-haloketone, specifically 2-chloro-1-(2,4-dichlorophenyl)ethanone, with thiourea.[1][2]

Q2: What are the typical initial work-up steps after synthesis?

A2: After the reaction is complete, the mixture is typically cooled and poured into ice-cold water to precipitate the crude product. The resulting solid is collected by vacuum filtration and washed thoroughly with cold deionized water.[1][2] This step is crucial for removing water-soluble impurities such as unreacted thiourea.[1]

Q3: Which purification techniques are most effective for this compound?

A3: The two most commonly cited and effective purification techniques are recrystallization and column chromatography.[1][2][3][4] The choice between them depends on the nature and quantity of the impurities.

Q4: What are some common impurities I should be aware of?

A4: Common impurities include unreacted starting materials (2-chloro-1-(2,4-dichlorophenyl)ethanone and thiourea) and potential side-products from the Hantzsch synthesis.[1] Unreacted thiourea is water-soluble and can be largely removed by washing the crude precipitate with cold water.[1]

Troubleshooting Guides

Issue 1: Low Purity After Initial Precipitation

Problem: The purity of the product is low even after precipitating from water and washing.

Possible Causes & Solutions:

  • Incomplete removal of starting materials: The starting α-haloketone may not be fully soluble in water and can co-precipitate with the product.

    • Solution: Ensure thorough washing of the crude solid. Consider washing with a cold, non-polar solvent like hexane in which the product has low solubility, to remove less polar impurities.

  • Formation of side-products: The Hantzsch synthesis can sometimes yield byproducts.

    • Solution: Proceed with a more rigorous purification method such as recrystallization or column chromatography.

Issue 2: Difficulty with Recrystallization

Problem: The compound either does not dissolve, oils out, or the yield is very low upon recrystallization.

Possible Causes & Solutions:

  • Inappropriate solvent system: The solubility of the compound is critical for successful recrystallization.

    • Solution: Test a range of solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective. For this class of compounds, ethanol, ethanol/water mixtures, and chloroform/hexane mixtures have been used successfully.[1][4] A specific report indicates successful recrystallization from a chloroform-hexane mixture (1:2) to yield white prisms.[4]

  • Cooling too rapidly: Rapid cooling can lead to the product crashing out as a powder or oil, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Using too much solvent: This will result in a low yield as a significant amount of the product will remain in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

Issue 3: Poor Separation in Column Chromatography

Problem: The compound co-elutes with impurities during column chromatography.

Possible Causes & Solutions:

  • Incorrect mobile phase polarity: If the eluent is too polar, all components will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compounds will not move at all.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. Solvent systems like ethyl acetate/cyclohexane have been used for similar amine compounds.[3] Start with a low polarity mixture and gradually increase the polarity (gradient elution).

  • Column overloading: Adding too much crude material to the column will lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of silica gel for the amount of sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Data Presentation

Table 1: Recrystallization Solvent Systems

Solvent SystemRatio (v/v)OutcomeReference
Chloroform / Hexane1:2White prisms[4]
Ethanol-Pure product[1][2]
Ethanol / Water-Pure product[1]

Table 2: Column Chromatography Conditions for Related Amines

Compound TypeStationary PhaseMobile Phase (Eluent)Elution ModeReference
Bicyclic AminesSilica GelEthyl Acetate / CyclohexaneGradient (1:3 to 3:1)[3]
Secondary AminesSilica GelEthyl Acetate / CyclohexaneGradient (2:3 to 4:1)[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on preliminary tests or literature, select an appropriate solvent system (e.g., chloroform/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., chloroform) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent ratios (e.g., ethyl acetate/hexane or ethyl acetate/cyclohexane). The ideal system should provide good separation between the product spot and impurity spots, with an Rf value of ~0.3 for the product.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Pack the column with silica gel, either as a slurry in the initial eluent (wet packing) or by carefully pouring the dry silica gel and then running the eluent through (dry packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle air pressure to force the solvent through the silica gel. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Start Crude Product (Post-Synthesis Work-up) TLC TLC Analysis (Assess Purity & Impurity Profile) Start->TLC Decision Is purity sufficient? TLC->Decision Recrystallization Recrystallization (e.g., Chloroform/Hexane) Decision->Recrystallization No (High concentration of product) Column Column Chromatography (e.g., EtOAc/Hexane on Silica) Decision->Column No (Complex mixture) Pure_Product Pure Product (Characterization) Decision->Pure_Product  Yes Recrystallization->Pure_Product Column->Pure_Product Impure_Fraction Impure Fractions (Consider re-purification) Column->Impure_Fraction Troubleshooting_Tree Start Low Purity after Purification Method Which method was used? Start->Method Recryst Recrystallization Method->Recryst Recrystallization Column Column Chromatography Method->Column Column Chroma. Recryst_Issue What was the issue? Recryst->Recryst_Issue Oiling_Out Product 'Oiled Out' Recryst_Issue->Oiling_Out Oiling Out Low_Yield Low Yield Recryst_Issue->Low_Yield Low Yield Sol_Oiling Solution: Cool slower or change solvent system Oiling_Out->Sol_Oiling Sol_Yield Solution: Use minimum amount of hot solvent Low_Yield->Sol_Yield Column_Issue What was the issue? Column->Column_Issue Poor_Sep Poor Separation Column_Issue->Poor_Sep Poor Separation No_Elution Compound won't elute Column_Issue->No_Elution No Elution Sol_Sep Solution: Optimize eluent polarity via TLC (Rf ~0.3) Poor_Sep->Sol_Sep Sol_Elute Solution: Increase eluent polarity No_Elution->Sol_Elute

References

Overcoming solubility issues with 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues with 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is it crucial to address the solubility of this compound for in vitro assays?

A2: Ensuring the compound is fully dissolved in the assay buffer is critical for obtaining accurate and reproducible results. Poor solubility can lead to several problems, including:

  • Compound Precipitation: The compound can fall out of solution, leading to an unknown and lower effective concentration in the assay.

  • Inaccurate Potency Measurement: Poor solubility can lead to an underestimation of the compound's biological activity (e.g., falsely high IC50 values) because the actual concentration of the dissolved compound is lower than the nominal concentration.

  • Irreproducible Data: Precipitation can cause significant variability between experimental replicates.

  • False Negatives: A potentially active compound may appear inactive if it doesn't reach its molecular target due to poor solubility.

Q3: What is a suitable starting solvent for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3][4] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.

Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A4: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific assay system.

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

  • Question: I've prepared a 10 mM stock solution in DMSO, but upon dilution into my phosphate-buffered saline (PBS), I observe a cloudy suspension. What should I do?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this:

    • Optimize the Co-solvent Concentration: While keeping the final DMSO concentration as low as possible, you might need to slightly increase it to maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance between compound solubility and solvent toxicity.[5]

    • Modify the pH of the Assay Buffer: this compound has a basic amine group. Lowering the pH of your buffer can protonate this group, forming a more soluble salt.[6] You can test a range of physiologically relevant pH values (e.g., pH 6.0, 6.5, 7.0) to see if this improves solubility. Ensure the pH change does not negatively impact your assay.

    • Use of Excipients: Consider the use of solubility-enhancing excipients. For example, cyclodextrins can encapsulate hydrophobic compounds and increase their aqueous solubility.[7][8]

    • Sonication: After dilution, briefly sonicating the solution can help to break down small precipitates and improve dissolution.[5]

Issue 2: I am observing inconsistent results and high variability between my experimental replicates.

  • Question: My dose-response curves are not consistent, and the error bars are very large. Could this be related to solubility?

  • Answer: Yes, inconsistent results are a hallmark of compound precipitation. Even if not visible to the naked eye, micro-precipitates can form, leading to variable concentrations of the dissolved, active compound in different wells.

    • Determine the Kinetic Solubility: Before running your full assay, it is crucial to determine the kinetic solubility of your compound in the final assay buffer. This will tell you the maximum concentration at which the compound remains in solution under your experimental conditions. A detailed protocol for this is provided below.

    • Work Below the Solubility Limit: Once you have determined the kinetic solubility, ensure that all your assay concentrations are at or below this limit.[6]

    • Prepare Fresh Dilutions: Prepare fresh dilutions of your compound from the DMSO stock for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions, as this can promote precipitation.

Issue 3: The compound appears to be inactive in my assay, but I have reason to believe it should be active.

  • Question: I am not observing any biological effect even at high concentrations. How can I be sure that poor solubility isn't masking the compound's activity?

  • Answer: This could be a case of a false negative due to the compound not being in solution and therefore not available to interact with its target.

    • Confirm Solubility Visually and Analytically: At the highest concentration tested, visually inspect the solution for any signs of precipitation. For a more rigorous check, you can centrifuge the solution and measure the concentration of the compound in the supernatant using a technique like HPLC-UV.

    • Assay with a Detergent (for biochemical assays): In non-cell-based assays (e.g., enzyme inhibition assays), adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) can help to solubilize aggregates and prevent non-specific inhibition.[5][9] Note that this is not suitable for cell-based assays as detergents can be cytotoxic.

Physicochemical Properties and Solvent Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆Cl₂N₂S[2]
Molecular Weight245.13 g/mol [2]
XLogP33.5[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]

The high XLogP3 value suggests a high degree of lipophilicity, which is consistent with poor aqueous solubility.

Table 2: Common Solvents for Preclinical Drug Discovery

SolventTypeProperties and Considerations
DMSO Polar AproticExcellent solubilizing power for many compounds. Generally used for stock solutions. Can be toxic to cells at higher concentrations (>1%).
Ethanol Polar ProticCan be used as a co-solvent. Less toxic than DMSO for some cell lines.
PEG 300/400 PolymerWater-miscible and can be used as a co-solvent to improve solubility. Generally has low toxicity.[3]
Cyclodextrins ExcipientCan form inclusion complexes with hydrophobic molecules to increase aqueous solubility.[8]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

This protocol provides a method to estimate the maximum concentration at which this compound remains soluble in your aqueous assay buffer when diluted from a DMSO stock.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance or a nephelometer

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your DMSO stock solution with your aqueous assay buffer to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant in all wells (e.g., 1%). Include a buffer/DMSO control.

  • Incubate: Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate.

  • Measure Turbidity: Measure the turbidity of each well using a plate reader by measuring the absorbance at a high wavelength (e.g., 620 nm) or using a nephelometer.

  • Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control.

Protocol 2: Systematic Approach to Solubilization

This protocol outlines a stepwise approach to improving the solubility of this compound for your assay.

  • Baseline Solubility in DMSO: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).

  • Kinetic Solubility in Assay Buffer: Determine the kinetic solubility in your standard assay buffer as described in Protocol 1.

  • pH Adjustment: If the kinetic solubility is too low, prepare a series of your assay buffer with different pH values (e.g., 6.0, 6.5, 7.0, 7.4). Repeat the kinetic solubility measurement in each buffer to determine if a lower pH improves solubility.

  • Co-solvent Optimization: If pH adjustment is not sufficient or not compatible with your assay, test the effect of increasing the co-solvent (DMSO) concentration. Determine the kinetic solubility at final DMSO concentrations of 0.5% and 1.0%. Remember to run parallel vehicle controls to check for solvent toxicity.

  • Use of Excipients: If the above methods fail, consider using solubility-enhancing excipients like cyclodextrins. This requires more extensive optimization and validation to ensure the excipient does not interfere with the assay.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound precipitates in assay buffer B Determine Kinetic Solubility in standard buffer (Protocol 1) A->B C Is solubility sufficient for the desired concentration? B->C D Proceed with assay C->D Yes E Adjust Buffer pH (e.g., 6.0-7.0) C->E No L End: Assay conditions optimized D->L F Re-determine Kinetic Solubility E->F G Is solubility now sufficient? F->G H Increase Co-solvent (DMSO) Concentration (e.g., 0.5-1.0%) G->H No G->L Yes I Re-determine Kinetic Solubility & Check for Toxicity H->I J Is solubility sufficient and non-toxic? I->J K Consider Advanced Formulation (e.g., Cyclodextrins) J->K No J->L Yes

Caption: A workflow for troubleshooting and optimizing the solubility of this compound.

G cluster_1 Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serial Dilute Stock in Assay Buffer in 96-well plate prep_stock->serial_dilute incubate Incubate at Room Temp for 1-2 hours serial_dilute->incubate measure Measure Turbidity (Absorbance at 620 nm) incubate->measure analyze Analyze Data: Compare to Buffer/DMSO control measure->analyze determine Determine Highest Concentration without increased Turbidity analyze->determine

Caption: Experimental workflow for determining the kinetic solubility of the compound.

References

Technical Support Center: Optimizing Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for thiazole synthesis?

The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This classic organic reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1] Its popularity stems from its reliability, the ready availability of starting materials, and its tendency to produce high yields.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring.[1]

Q3: What are some alternative methods for synthesizing thiazoles?

Besides the Hantzsch synthesis, other notable methods include:

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4][5][6]

  • Gabriel Thiazole Synthesis: This method involves the reaction of acylamino-ketone with phosphorus pentasulfide.[7]

  • Domino Alkylation-Cyclization: Substituted propargyl bromides and thiourea derivatives can be reacted in the presence of potassium carbonate and DMF under microwave irradiation.[4]

Q4: How can I purify my thiazole product?

Common purification techniques for thiazole derivatives include column chromatography, recrystallization, and liquid-liquid extraction.[8] The best method depends on the physical and chemical properties of your target compound and the impurities present.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is one of the most common issues encountered in thiazole synthesis. The following troubleshooting steps can help identify and resolve the underlying cause.

Possible CauseTroubleshooting Steps
Poor Quality of Starting Materials - Ensure the α-haloketone is fresh and has been stored properly, as these compounds can be lachrymatory and may decompose over time.[1]- Verify the purity of the thioamide.[1]
Suboptimal Reaction Temperature - Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).[1][9]- For less reactive starting materials, refluxing in an appropriate solvent may be necessary.[9]- Be aware that excessive heat can cause decomposition and the formation of byproducts.[1][9]
Inappropriate Solvent - The choice of solvent is critical and can significantly affect the reaction rate and yield.[1][9]- Polar protic solvents like ethanol and methanol are frequently used and often provide good results.[1][9]- In some cases, a mixture of solvents, such as ethanol/water, can enhance yields.[9]
Incomplete Reaction - Monitor the reaction's progress using Thin Layer Chromatography (TLC).- If starting materials are still present after the planned reaction time, consider extending the duration.[9]
Incorrect Work-up Procedure - During the work-up, ensure the pH is carefully controlled during neutralization to prevent hydrolysis of the product or other sensitive functional groups.[1]- The thiazole product is often precipitated by adding the reaction mixture to a basic solution, like aqueous sodium carbonate or sodium bicarbonate.[9]

A logical workflow for troubleshooting low yield is presented below:

G start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Examine Work-up Procedure workup_ok Work-up Correct? check_workup->workup_ok purity_ok->check_conditions Yes purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No conditions_ok->check_workup Yes optimize_temp Optimize Temperature conditions_ok->optimize_temp No adjust_ph Adjust pH during Neutralization workup_ok->adjust_ph No success Improved Yield workup_ok->success Yes purify_reagents->check_purity optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_time Optimize Reaction Time optimize_solvent->optimize_time optimize_time->check_conditions use_extraction Consider Extraction if No Precipitation adjust_ph->use_extraction use_extraction->check_workup

Caption: Troubleshooting logic for addressing low product yield.

Problem 2: Formation of Impurities or Side Products

The presence of unexpected spots on a TLC plate or difficulties in purification often point to the formation of side products.

Possible CauseTroubleshooting Steps
Competing Reactions - In multicomponent reactions, side reactions can occur between the aldehyde and the thioamide or α-haloketone. Optimizing the order in which reagents are added can sometimes minimize this.[1]
Decomposition of Starting Materials or Product - As mentioned previously, excessive heat can lead to decomposition.[1][9] Consider running the reaction at a lower temperature for a longer duration.
Regioselectivity Issues - When using unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.[1]- Running the reaction under acidic conditions has been shown to alter the regioselectivity.[1]
Problem 3: Product Does Not Precipitate During Work-up

If the expected solid product does not form upon addition of a base, consider the following:

Possible CauseTroubleshooting Steps
Product is Soluble in the Work-up Solution - If the thiazole derivative is soluble in the aqueous basic solution, it will not precipitate.[9]- In this case, perform an extraction with a suitable organic solvent, such as ethyl acetate.[9]
Insufficient Basification - Ensure that the pH of the solution is sufficiently basic to neutralize any acid formed during the reaction and to deprotonate the thiazole product, which is often what leads to precipitation.[9]

Experimental Protocols

Key Experiment: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., ethanol, methanol)

  • Aqueous basic solution (e.g., 5% sodium carbonate)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the α-haloketone and the thioamide. Add the chosen solvent and a magnetic stir bar.

  • Heating: Attach a reflux condenser and heat the mixture with stirring. The optimal temperature and time will vary depending on the substrates. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing an aqueous basic solution (e.g., 5% sodium carbonate) and stir.[1][9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with water to remove any inorganic salts.

  • Drying: Allow the product to air dry or dry it in a desiccator.

The experimental workflow is illustrated in the diagram below:

G cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine α-Haloketone, Thioamide, and Solvent heat Heat with Stirring (Monitor by TLC) reagents->heat cool Cool to Room Temperature heat->cool precipitate Pour into Basic Solution to Precipitate Product cool->precipitate filtrate Collect Solid by Vacuum Filtration precipitate->filtrate wash Wash with Water filtrate->wash dry Dry the Product wash->dry

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Data on Reaction Conditions

Optimizing reaction parameters is key to a successful synthesis. The following tables summarize some of the conditions that have been explored in the literature.

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis
SolventYield (%)Reference
EthanolGood[9]
MethanolGood[1][9]
Ethanol/WaterCan improve yields[9]
TolueneUsed in some copper-catalyzed syntheses[4]
AcetonitrileUsed in some copper-catalyzed syntheses[4]
Table 2: Catalysts in Thiazole Synthesis
Synthesis TypeCatalystConditionsYield (%)Reference
Hantzsch (Multicomponent)Silica-supported tungstosilicic acidUltrasonic irradiation or conventional heating79-90[10]
Copper-Catalyzed CyclizationCopper(I) iodideToluene, 120 °C, 24hup to 85[4]
Palladium-CatalyzedPalladium(II) acetaten-propanol, 80 °C, 12hGood[4]
Iron-CatalyzedIron(III) bromideAcetonitrileGood[4]

This technical support center provides a starting point for troubleshooting and optimizing your thiazole synthesis. For more specific applications, consulting the primary literature is always recommended.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with thiazole compounds in biological assays. Thiazole-containing compounds are valuable scaffolds in drug discovery but can sometimes present challenges leading to data variability and false positives.[1][2][3] This guide will help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my IC50 values for a thiazole compound across repeat experiments?

A1: Inconsistent IC50 values can arise from several factors. Biological variability is inherent in cell-based assays, where factors like cell passage number, density, and metabolic state can affect the compound's activity.[4] For thiazole compounds specifically, chemical instability in stock solutions can be a major issue.[1][2][4] Degradation over time, especially with improper storage, leads to variable effective concentrations.[4] To mitigate this, always prepare fresh dilutions from a frozen stock for each experiment and ensure consistent experimental parameters such as incubation times and reagent concentrations.[4]

Q2: My thiazole compound was a hit in the primary screen, but I can't confirm its activity in secondary assays. What's happening?

A2: This is a common indicator of a "false positive" hit, a frequent challenge in high-throughput screening (HTS).[4] Thiazole-containing compounds, particularly 2-aminothiazoles, are often identified as Pan-Assay Interference Compounds (PAINS).[1][2][4] This means they can interfere with assay technologies non-specifically through several mechanisms:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[4]

  • Assay Interference: Thiazole analogs can interfere with common assay readouts like fluorescence or absorbance.[4] They might be colored, naturally fluorescent, or quench the signal from a reporter molecule.[4]

  • Reactivity: Some thiazoles are chemically reactive and can covalently modify proteins or other components in the assay.[4][5]

Q3: How can I determine if my thiazole compound is aggregating in my assay?

A3: A straightforward method to test for aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), in your assay.[2][4] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it strongly suggests that aggregation is the cause of the observed activity.[4]

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

If you suspect your thiazole compound is forming aggregates, follow this troubleshooting workflow.

A Inconsistent activity or suspected false positive B Perform assay with and without 0.01-0.1% Triton X-100 A->B C Activity significantly reduced with detergent? B->C D Conclusion: Aggregation is likely the cause of inhibition. C->D Yes E Conclusion: Aggregation is not the primary issue. C->E No F Consider compound derivatization to improve solubility or perform Dynamic Light Scattering (DLS). D->F G Investigate other interference mechanisms (e.g., reactivity, fluorescence). E->G

Caption: Troubleshooting workflow for suspected compound aggregation.

Experimental Protocol: Detergent-Based Aggregation Assay

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.01% to 0.1% Triton X-100.

  • Compound Dilution:

    • Prepare serial dilutions of your thiazole compound in both the standard buffer and the detergent-containing buffer.

  • Assay Performance:

    • Run your biological assay in parallel using both sets of compound dilutions.

  • Data Analysis:

    • Compare the dose-response curves. A significant rightward shift in the IC50 curve in the presence of Triton X-100 indicates aggregation-based inhibition.

Issue 2: Assay Readout Interference

Thiazole compounds can interfere with optical measurements. Use this guide to identify and mitigate such interference.

Table 1: Troubleshooting Readout Interference

Interference Type Symptom Troubleshooting Step Solution
Autofluorescence High background signal in wells with compound alone.Measure the fluorescence of the compound at the assay's excitation and emission wavelengths without other fluorescent reagents.[1][4]If fluorescent, consider a different assay with a non-fluorescent readout (e.g., absorbance, luminescence).
Fluorescence Quenching Lower than expected signal in the presence of the compound.Add the compound to a solution of the fluorescent probe and measure the signal.[4]If quenching occurs, you may need to switch to a different fluorescent dye or a non-fluorescence-based assay.
Light Scattering High absorbance or fluorescence readings, especially at high compound concentrations.Visually inspect wells for precipitate. Centrifuge the plate before reading.[4]Improve compound solubility or filter the compound stock solution.
Color Interference Compound has a color that absorbs at the assay wavelength.Measure the absorbance of the compound at the assay wavelength.Subtract the background absorbance of the compound from the assay readings.
Issue 3: Chemical Reactivity and Redox Activity

Thiazole compounds can be chemically reactive, leading to false positives.

A Confirmed hit, but aggregation and readout interference ruled out B Is the target protein known to have reactive cysteine residues? A->B C Perform thiol reactivity assay (e.g., with DTT or glutathione) B->C Yes D Perform redox activity assay (e.g., HRP-PR, H2DCFDA) B->D No/Unknown E Reactivity observed? C->E F Redox activity observed? D->F E->D No G Conclusion: Compound is likely a reactive species (covalent inhibitor or non-specific modifier). E->G Yes H Conclusion: Compound is likely a redox cycler. F->H Yes I Proceed with target engagement and selectivity profiling. F->I No

Caption: Workflow to investigate chemical reactivity and redox activity.

Experimental Protocol: Thiol Reactivity Assay

  • Reagents:

    • Thiol-containing molecule (e.g., 1,4-dithiothreitol (DTT) or glutathione).

    • Your thiazole compound.

    • Assay buffer.

  • Procedure:

    • Pre-incubate your target protein with a high concentration of DTT.

    • Add your thiazole compound and perform the assay.

    • Alternatively, run the assay with and without DTT.

  • Interpretation:

    • If the compound's inhibitory activity is abolished or significantly reduced in the presence of DTT, it suggests the compound may be reacting with cysteine residues on the target protein.[2]

Experimental Protocol: Redox Activity Assay (HRP-PR)

  • Principle: This assay detects H2O2 generated by redox-cycling compounds.[1][2]

  • Reagents:

    • Horseradish peroxidase (HRP).

    • Phenol Red (PR).

    • Dithiothreitol (DTT).

    • Your thiazole compound.

  • Procedure:

    • In a microplate, combine HRP, PR, and your thiazole compound in the presence and absence of DTT.

    • Monitor the change in absorbance over time.

  • Interpretation:

    • An increase in absorbance indicates H2O2 production and suggests your compound has redox activity.[1][2]

Issue 4: Compound Stability and Solubility

The stability and solubility of thiazole compounds can impact assay results.

Table 2: Troubleshooting Stability and Solubility

Issue Symptom Troubleshooting Step Solution
Instability in Aqueous Buffer Decreasing compound activity over the course of an experiment or with stored dilutions.Determine the compound's stability spectrophotometrically by monitoring changes in its absorption spectrum in the assay buffer over time.[1][2]Prepare fresh dilutions for each experiment. If instability is rapid, shorten incubation times.
Poor Solubility Compound precipitation in assay wells.Visually inspect wells. Determine the kinetic and thermodynamic solubility of the compound in the assay buffer.Use a lower concentration of the compound. Add a solubilizing agent (e.g., DMSO), but be mindful of its effect on the assay.
Issue 5: Metal Chelation

The thiazole ring contains nitrogen and sulfur atoms that can chelate metal ions, which can be problematic in assays that are sensitive to metal ion concentrations.[6][7][8]

Troubleshooting Metal Chelation:

  • Review Assay Components: Check if your assay buffer or reagents contain metal ions that are essential for enzyme activity.

  • Add Excess Metal Ions: If you suspect chelation is inhibiting an enzyme by removing essential metal ions, try adding a surplus of the required metal ion to see if activity is restored.

  • Use a Metal-Free Buffer: If possible, switch to a buffer system that does not contain divalent cations.

Summary of Key Thiazole Liabilities

Table 3: Common Liabilities of Thiazole Compounds in Biological Assays

Liability Potential Consequence Recommended Action
Aggregation Non-specific inhibitionPerform detergent counter-screen.
Reactivity Covalent modification of proteinsConduct thiol reactivity assays.
Redox Activity Generation of reactive oxygen speciesUse redox activity counter-screens.
Assay Interference False positive or negative readoutsCheck for autofluorescence, quenching, and colorimetric interference.
Instability Inconsistent effective concentrationAssess stability in assay buffer over time.
Metal Chelation Interference with metal-dependent enzymesEvaluate the effect of adding excess metal ions.

By systematically addressing these potential issues, you can increase the reliability and reproducibility of your experimental results when working with thiazole-based compounds.

References

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine stability and storage protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation, storage at 2-8°C, protected from light, is recommended.[1] Some suppliers suggest shipping at room temperature for short durations (less than two weeks).[1] For analogous compounds, storage under an inert atmosphere is also advised.[2]

Q2: Is this compound sensitive to light, air, or moisture?

A2: Yes, this class of compounds can be sensitive to environmental factors. It is crucial to protect it from direct sunlight.[1] A closely related compound, 2-Amino-4-(4-chlorophenyl)thiazole, is known to be air-sensitive.[3] Therefore, minimizing exposure to air and humidity is a critical precaution. Storing under an inert atmosphere like argon or nitrogen is best practice.[2]

Q3: What substances or conditions should be avoided when handling this compound?

A3: Avoid contact with strong oxidizing agents, as they are incompatible with similar thiazole-amine compounds.[3] Additionally, prevent dust and aerosol formation during handling and avoid sources of ignition.[1]

Q4: How can I determine if my sample of this compound has degraded?

A4: Visual inspection is the first step. Any change in color (e.g., from its typical white or light-yellow powder form) or physical state can indicate degradation.[2] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of impurity peaks and a decrease in the main compound's peak area over time.

Storage and Stability Summary

The following table summarizes the key storage and stability parameters based on data from Safety Data Sheets (SDS) and supplier recommendations for the compound and its close analogs.

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C for long-term storage.Low temperatures slow down potential degradation pathways.[1]
Light Exposure Store in a dark place; use amber vials.Prevents photochemical degradation.[1][2]
Atmosphere Keep container tightly sealed; store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidation and hydrolysis. A related compound is known to be air-sensitive.[2][3]
Humidity Store in a dry, well-ventilated area.Prevents hydrolysis and physical changes to the solid material.[4][5]
Incompatibilities Avoid strong oxidizing agents.Prevents potentially hazardous reactions and compound degradation.[3]

Troubleshooting Guide

Issue: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Solution:

    • Verify that your storage conditions align with the recommendations (2-8°C, protected from light, inert atmosphere).

    • Visually inspect the compound for any color change.

    • Prepare fresh solutions from a new or properly stored batch of the compound.

    • Run a purity check (e.g., HPLC or LC-MS) on your sample and compare it to the supplier's certificate of analysis.

Issue: The compound fails to dissolve completely or precipitates from solution.

  • Possible Cause 1: The compound has degraded into less soluble byproducts.

  • Solution: Use a fresh, high-purity sample. Prepare solutions immediately before use to minimize time in solution where degradation can occur.

  • Possible Cause 2: The solvent or solution conditions (e.g., pH) are not optimal.

  • Solution: Confirm the appropriate solvent for your experiment. Gentle warming or brief sonication may aid dissolution, but this should be done cautiously, as heat can accelerate degradation. Ensure the pH of your buffer system is compatible with the compound's stability.

Issue: Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS).

  • Possible Cause: The sample has degraded, leading to the formation of new chemical species.

  • Solution:

    • Review all handling and storage procedures since the compound was received.

    • Analyze a freshly opened sample to determine if the impurities were present initially or formed over time.

    • If degradation is confirmed, acquire a new lot of the compound and implement stricter storage and handling protocols.

Troubleshooting Workflow Diagram

G A Experimental Issue (e.g., Inconsistent Results, Poor Solubility) B Check Compound Integrity A->B C Review Storage & Handling Protocols B->C No obvious issues D Is the compound visually discolored or clumpy? B->D Visual inspection J Are protocols optimal? (Temp, Light, Atmosphere) C->J E Run Analytical Check (e.g., HPLC, LC-MS) D->E No G Compound is Likely Degraded D->G Yes F Are impurity peaks present or purity <95%? E->F F->G Yes I Compound is Likely Stable. Investigate Other Experimental Variables. F->I No H Source New Compound Batch & Implement Strict Protocols G->H J->B Yes K Correct Protocols & Re-run Experiment J->K No

Caption: Troubleshooting workflow for experimental issues.

Experimental Protocols

Protocol: Accelerated Stability Assessment

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Objective: To determine the short-term stability of the compound when exposed to elevated temperature, light, and humidity.

2. Materials:

  • This compound (high-purity reference lot)

  • HPLC-grade acetonitrile and water

  • Calibrated HPLC system with a UV detector

  • Temperature-controlled oven (40°C)

  • Photostability chamber

  • Humidity chamber (e.g., desiccator with a saturated salt solution providing ~75% RH)

  • Amber and clear glass vials with inert caps

3. Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Perform an initial HPLC analysis to establish the purity profile and retention time of the parent compound. This serves as the baseline.

    • Record the physical appearance (color, form) of the solid.

  • Sample Preparation:

    • Weigh 5-10 mg of the solid compound into separate, labeled vials for each condition.

    • Control: Store one vial under recommended conditions (2-8°C, dark).

    • Thermal Stress: Place one vial in a 40°C oven.

    • Photostability: Place one vial in the photostability chamber according to ICH Q1B guidelines.

    • Humidity Stress: Place one uncapped vial inside the humidity chamber.

  • Time-Point Analysis:

    • After predetermined time points (e.g., 7, 14, and 30 days), remove a sample from each condition.

    • Visually inspect for any changes in appearance.

    • Prepare solutions from each sample at the same concentration as the T=0 sample.

    • Analyze each sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control and T=0 samples.

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify any significant degradation products that appear.

    • Summarize the findings in a stability report.

Stability Testing Workflow Diagram

G cluster_0 Preparation (T=0) cluster_1 Stress Conditions cluster_2 Analysis & Reporting A High-Purity Compound B Establish Baseline (HPLC Purity, Appearance) A->B C Control (2-8°C, Dark) B->C D Thermal (40°C) B->D E Photo (ICH Q1B) B->E F Humidity (~75% RH) B->F H Analyze Samples at Time Points (7, 14, 30 days) C->H D->H E->H F->H I Compare to Baseline: - Purity Change - Degradants Formed - Appearance Change H->I J Generate Stability Report I->J

Caption: Workflow for the accelerated stability testing protocol.

References

How to reduce byproducts in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. It involves the condensation reaction between an α-haloketone and a thioamide. The reaction is widely used due to its reliability and the accessibility of its starting materials.

Q2: What are the common byproducts in the Hantzsch thiazole synthesis?

The two most common types of byproducts are:

  • Regioisomers: Formation of 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-amino-thiazoles, particularly when using N-substituted thioamides under acidic conditions.[1]

  • Thioamide Dimers: Self-condensation of the thioamide starting material can lead to the formation of 1,2,4-thiadiazole byproducts.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters include:

  • pH Control: Maintaining a neutral or slightly basic reaction medium is crucial to prevent the formation of the undesired 2-imino-2,3-dihydrothiazole regioisomer.

  • Stoichiometry: Using a slight excess of the thioamide can help drive the reaction to completion and minimize unreacted α-haloketone, but a large excess may favor thioamide dimerization.

  • Temperature and Reaction Time: Gentle heating is often required, but excessive heat can lead to decomposition and increased byproduct formation.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions. Ensure starting materials are pure before use.

Troubleshooting Guides

Problem 1: My reaction is producing a significant amount of an isomeric byproduct.

Possible Cause: You are likely forming the 3-substituted 2-imino-2,3-dihydrothiazole regioisomer due to acidic reaction conditions. The initial reaction between the thioamide and the α-haloketone produces hydrogen halide (e.g., HBr or HCl) as a byproduct, which can render the reaction mixture acidic.

Troubleshooting Steps:

  • Neutralize the Reaction Mixture: Add a mild base to the reaction to neutralize the acid as it forms. Common choices include sodium bicarbonate or sodium carbonate. The thiazole product often precipitates from the basic solution.

  • Control the pH: If possible, run the reaction in a buffered solution or with a solid-supported base to maintain a neutral pH throughout the reaction.

  • Optimize Solvent: While alcohols like ethanol and methanol are common, exploring other solvents may alter the reaction pathway and reduce the formation of the isomeric byproduct.

Problem 2: I am observing a byproduct that is not an isomer of my desired product, and it seems to be derived from the thioamide.

Possible Cause: You may be forming a 1,2,4-thiadiazole byproduct through the dimerization of your thioamide starting material. This can be more prevalent with sterically hindered reactants or when using a large excess of the thioamide.

Troubleshooting Steps:

  • Adjust Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of thioamide can be beneficial, a large excess should be avoided.

  • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the dimerization reaction.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the α-haloketone. Stop the reaction once the limiting reagent is consumed to prevent further side reactions of the excess thioamide.

  • Purification: If the byproduct does form, it can often be separated from the desired thiazole product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the effect of reaction conditions on the regioselectivity of the Hantzsch thiazole synthesis, highlighting the formation of the desired 2-aminothiazole versus the 2-iminothiazoline byproduct.

α-HaloketoneThioamideSolventConditionsRatio of 2-Aminothiazole : 2-IminothiazolineReference
ChloroacetoneN-MethylthioureaEthanolNeutral, RefluxExclusively 2-(N-methylamino)thiazole[1]
ChloroacetoneN-Methylthiourea10M HCl-EtOH (1:2)80°C, 20 min1 : 2.7 (27% : 73%)[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Minimizing Isomeric Byproducts)

This protocol is adapted from a standard procedure designed to favor the formation of the 2-aminothiazole product by using a basic workup.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Aqueous Sodium Carbonate solution

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at 60-70°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • After cooling to room temperature, pour the reaction mixture into 20 mL of 5% aqueous sodium carbonate solution and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and air dry to obtain the crude 2-amino-4-phenylthiazole.

  • The crude product can be further purified by recrystallization from ethanol.

Visualizations

Hantzsch Thiazole Synthesis: Reaction Mechanism and Byproduct Pathways

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Intermediate Thioester Intermediate Reactants->Intermediate Nucleophilic Attack Thioamide_Excess Excess Thioamide Reactants->Thioamide_Excess Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydroxythiazoline Hydroxythiazoline Intermediate Cyclization->Hydroxythiazoline Dehydration Dehydration Hydroxythiazoline->Dehydration Acid_Conditions Acidic Conditions (e.g., excess HX) Hydroxythiazoline->Acid_Conditions Product Desired 2-Aminothiazole Dehydration->Product Isomerization Protonation and Rearrangement Acid_Conditions->Isomerization Favors Byproduct_Isomer 2-Imino-2,3-dihydrothiazole (Regioisomeric Byproduct) Isomerization->Byproduct_Isomer Dimerization Self-Condensation Thioamide_Excess->Dimerization Can lead to Byproduct_Dimer 1,2,4-Thiadiazole (Dimerization Byproduct) Dimerization->Byproduct_Dimer

Caption: Byproduct formation pathways in Hantzsch thiazole synthesis.

Troubleshooting Logic for Byproduct Formation

Troubleshooting_Logic Start High Level of Byproducts Observed in Reaction Check_Isomer Is the byproduct an isomer of the desired product? Start->Check_Isomer Isomer_Yes Likely 2-Imino-2,3-dihydrothiazole Check_Isomer->Isomer_Yes Yes Isomer_No Is the byproduct derived from the thioamide? Check_Isomer->Isomer_No No Action_Isomer Control pH: - Add mild base (e.g., NaHCO3) - Use buffered solution Isomer_Yes->Action_Isomer Thioamide_Yes Likely 1,2,4-Thiadiazole Isomer_No->Thioamide_Yes Yes Thioamide_No Consider other side reactions (e.g., starting material impurities) Isomer_No->Thioamide_No No Action_Thioamide Optimize Stoichiometry & Conditions: - Reduce excess thioamide - Lower reaction temperature - Monitor reaction progress Thioamide_Yes->Action_Thioamide

Caption: Decision tree for troubleshooting byproduct formation.

References

Technical Support Center: Enhancing the Biological Activity of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and enhancing the biological activity of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low or no activity in my biological assay. What are the common initial troubleshooting steps?

A1: When a compound exhibits lower than expected activity, it is crucial to systematically investigate potential issues related to the compound itself, the assay conditions, and the experimental setup. Initial steps should include:

  • Compound Integrity and Purity: Verify the purity of your compound batch using analytical techniques such as HPLC or LC-MS. Impurities can lead to an overestimation of the compound's concentration, resulting in an apparent decrease in potency.

  • Solubility: Poor solubility of the compound in the assay buffer is a common reason for a lack of activity. Visually inspect for any precipitation and consider using a different solvent or sonication to ensure complete dissolution. The final concentration of solvents like DMSO should typically be kept below 0.5% in cellular assays to avoid solvent-induced toxicity.

  • Storage and Stability: Ensure the compound has been stored correctly to prevent degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q2: How can I improve the potency of my lead compound, this compound?

A2: Enhancing potency often involves synthetic modifications based on structure-activity relationship (SAR) studies. For the 4-phenyl-1,3-thiazol-2-amine scaffold, key areas for modification include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can significantly influence biological activity. For instance, in some series of 2-amino-4-phenylthiazole derivatives, electron-withdrawing groups have been shown to enhance activity.[1]

  • Modification of the 2-Amino Group: The 2-amino group is a common site for derivatization. Acylation or substitution with various moieties can modulate the compound's interaction with its biological target.

  • Bioisosteric Replacement: Consider replacing the 2,4-dichlorophenyl group with other halogenated phenyl rings or different heterocyclic rings to explore changes in activity and selectivity.

Q3: I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?

A3: High variability can mask the true effect of your compound. Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogeneous single-cell suspension before and during plating.

  • Inaccurate Compound Dispensing: Calibrate pipettes regularly and use appropriate techniques to ensure consistent compound addition to each well.

  • "Edge Effect": Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS without cells.

Troubleshooting Guides

Guide 1: Low Potency or Inactivity of the Compound
Potential Cause Troubleshooting Step Rationale
Compound Purity Verify purity using HPLC or LC-MS.Impurities can lead to inaccurate concentration determination and interfere with the assay.
Compound Solubility Visually inspect for precipitation. Try different solvents or sonication.If the compound is not fully dissolved, its effective concentration in the assay will be lower than intended.
Compound Degradation Check storage conditions. Prepare fresh stock solutions.Improper storage or repeated freeze-thaw cycles can degrade the compound.
Incorrect Assay Conditions Optimize assay parameters (e.g., enzyme/substrate concentration, incubation time).Suboptimal assay conditions can lead to an underestimation of the compound's true potency.
Target Not Expressed or Active Confirm target expression and activity in the biological system being used.The compound cannot exert its effect if the target is absent or inactive.
Guide 2: Enhancing Biological Activity through Structural Modification
Modification Strategy Specific Approach Rationale/Considerations
Phenyl Ring Substitution Introduce or vary electron-withdrawing or electron-donating groups at different positions.The electronic properties and steric bulk of substituents on the phenyl ring can significantly impact binding affinity and selectivity. For example, some studies on related thiazole derivatives have shown that electron-withdrawing groups can enhance activity.[1]
2-Amino Group Derivatization Synthesize a series of amides, ureas, or sulfonamides.This position is often crucial for interaction with the biological target. Modification can alter hydrogen bonding patterns and overall compound properties.
Thiazole Ring Modification Introduce substituents at the C5 position of the thiazole ring.While the 2,4-disubstituted pattern is common, substitution at the C5 position can provide additional interaction points with the target.
Bioisosteric Replacement Replace the 2,4-dichlorophenyl moiety with other groups (e.g., other halogenated phenyls, pyridyl, thienyl).This can improve pharmacokinetic properties, reduce toxicity, or enhance target binding.

Quantitative Data

The following tables summarize the biological activity of various 4-phenyl-1,3-thiazol-2-amine derivatives from different studies to provide insights into potential structure-activity relationships.

Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives

CompoundR1 (at C4 of Phenyl)R2 (at 2-amino)Cell LineIC50 (µM)Reference
Analog 14-ClHHT292.01[2]
Analog 24-BrHHS 578T0.8[3]
Analog 3HAcetylA549>100[2]
Analog 44-Cl-CH2-CO-NH-(4-pyridyl)HeLa5.23[2]

Table 2: Enzyme Inhibitory Activity of 2-Amino-4-phenylthiazole Derivatives

CompoundR1 (at C4 of Phenyl)EnzymeKi (µM)Reference
Analog 54-ClhCA I0.008[4]
Analog 64-BrhCA II0.124[4]
Analog 74-BrAChE0.129[4]
Analog 84-BrBChE0.083[4]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for synthesizing 4-phenyl-1,3-thiazol-2-amine derivatives.

Materials:

  • Substituted α-bromoacetophenone

  • Thiourea

  • Ethanol

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the substituted α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-substituted-phenyl-1,3-thiazol-2-amine.

Protocol 2: MTT Assay for Cell Viability

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Activity Screening cluster_optimization Lead Optimization Synthesis Hantzsch Thiazole Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Assay Biological Assay (e.g., MTT, Enzyme Inhibition) Compound_Treatment->Assay Data_Analysis Data Analysis (IC50/Ki Determination) Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis New_Analogs Design & Synthesize New Analogs SAR_Analysis->New_Analogs Iterative Improvement New_Analogs->Purification

Caption: General experimental workflow for enhancing biological activity.

troubleshooting_workflow Start Low/No Biological Activity Observed Check_Compound Verify Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Check_Assay Review Assay Protocol (Concentrations, Incubation Times) Start->Check_Assay Check_Biology Confirm Target Expression/Activity in System Start->Check_Biology Problem_Identified Problem Identified & Resolved Check_Compound->Problem_Identified Issue Found No_Issue_Found No Obvious Issues Found Check_Compound->No_Issue_Found No Issue Check_Assay->Problem_Identified Issue Found Check_Assay->No_Issue_Found No Issue Check_Biology->Problem_Identified Issue Found Check_Biology->No_Issue_Found No Issue SAR_Modification Proceed with SAR-Guided Modification No_Issue_Found->SAR_Modification

Caption: Troubleshooting workflow for low compound activity.

signaling_pathway_example cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Cell_Proliferation Cell Proliferation Phosphorylation->Cell_Proliferation Inhibitor 4-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine Derivative Inhibitor->Kinase Inhibits

Caption: Example signaling pathway for kinase inhibition.

References

Technical Support Center: HPLC Analysis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. The information is tailored for researchers, scientists, and drug development professionals to assist in method development and resolve common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the HPLC analysis of this compound?

A1: A prevalent issue is peak tailing. This is often due to the basic nature of the 2-aminothiazole moiety interacting with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] To mitigate this, it is crucial to control the mobile phase pH.

Q2: How does mobile phase pH affect the chromatography of this compound?

A2: The pH of the mobile phase is a critical parameter for achieving good peak shape and reproducible retention times for basic compounds like this compound.[1][2] It is recommended to maintain the mobile phase pH at least two units below the pKa of the amine group to ensure it remains consistently protonated, which minimizes secondary interactions with the stationary phase and leads to sharper, more symmetrical peaks.[1]

Q3: What type of HPLC column is most suitable for the analysis of this compound?

A3: A reversed-phase C18 column is a good starting point for method development for this compound.[3] Modern, end-capped C18 columns with low silanol activity are preferred to reduce peak tailing. If resolution or peak shape issues persist, exploring other stationary phases like C8 or phenyl-hexyl may be beneficial.

Q4: What are the recommended solvents for sample preparation?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase.[3] A good practice is to dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength, such as a mixture of acetonitrile and water. Using a solvent stronger than the mobile phase can lead to peak distortion. Ensure the sample is filtered through a 0.45 µm or 0.22 µm filter before injection to remove any particulate matter.[4]

Troubleshooting Guide

Below is a troubleshooting guide addressing specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with acidic silanols on the column.- Adjust mobile phase pH to be 2-3 units below the analyte's pKa. - Use a modern, end-capped C18 column with high purity silica. - Add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
Poor Resolution Inadequate separation from impurities or other components.- Optimize the mobile phase gradient. A shallower gradient can improve separation. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Evaluate a different column chemistry (e.g., phenyl-hexyl).[3]
Variable Retention Times - Inadequate column equilibration. - Fluctuations in pump pressure or flow rate. - Changes in mobile phase composition.- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.[3] - Check for leaks in the HPLC system.[5] - Degas the mobile phase to prevent air bubbles in the pump.[6]
High Backpressure - Blockage in the column or system. - Particulate matter from the sample.- Filter all samples and mobile phases.[4] - Back-flush the column according to the manufacturer's instructions. - Check for blockages in the inline filter, guard column, or tubing.
Baseline Noise or Drift - Contaminated mobile phase. - Detector lamp issue. - Column bleed.- Prepare fresh mobile phase using high-purity solvents.[7] - Ensure proper degassing of the mobile phase.[6] - Check the detector lamp's energy and replace if necessary. - Use a column with low bleed characteristics, especially for gradient analysis.

Experimental Protocol

This section provides a recommended starting method for the HPLC analysis of this compound. This method may require optimization for your specific application.

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to the desired working concentration (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Visualizations

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Issues? start->retention_time pressure Pressure Anomaly? start->pressure baseline Baseline Instability? start->baseline resolution Poor Resolution? start->resolution peak_tailing Peak Tailing peak_shape->peak_tailing Yes peak_fronting Peak Fronting peak_shape->peak_fronting No rt_drift Drifting RT retention_time->rt_drift Yes rt_shift Sudden RT Shift retention_time->rt_shift No high_pressure High Pressure pressure->high_pressure High low_pressure Low Pressure pressure->low_pressure Low pressure_fluctuation Pressure Fluctuations pressure->pressure_fluctuation Fluctuating baseline_noise Noise baseline->baseline_noise Yes baseline_drift Drift baseline->baseline_drift No optimize_gradient Optimize Gradient resolution->optimize_gradient end Problem Resolved adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph sample_overload Reduce Sample Concentration peak_fronting->sample_overload check_column Check Column/Guard Column adjust_ph->check_column check_column->end sample_overload->end equilibrate Increase Equilibration Time rt_drift->equilibrate check_pump Check Pump and Leaks rt_shift->check_pump equilibrate->end mobile_phase_prep Verify Mobile Phase Prep equilibrate->mobile_phase_prep check_pump->end check_pump->end mobile_phase_prep->end check_blockage Check for Blockages high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks degas_mp Degas Mobile Phase pressure_fluctuation->degas_mp check_blockage->end check_leaks->end degas_mp->check_pump fresh_mp Prepare Fresh Mobile Phase baseline_noise->fresh_mp flush_system Flush System baseline_drift->flush_system check_detector Check Detector Lamp fresh_mp->check_detector check_detector->end flush_system->equilibrate change_mp Change Mobile Phase/Modifier optimize_gradient->change_mp change_column Try Different Column change_mp->change_column change_column->end

Caption: A flowchart for systematic HPLC troubleshooting.

Logical Relationship of Method Development Parameters

The following diagram illustrates the interconnectedness of key parameters in HPLC method development.

Method_Development Analyte Analyte Properties (pKa, Polarity) Column Column Selection (C18, C8, Phenyl) Analyte->Column MobilePhase Mobile Phase (Aqueous & Organic) Analyte->MobilePhase pH pH & Buffer Analyte->pH Detection Detection (UV Wavelength) Analyte->Detection Column->MobilePhase Outcome Desired Outcome (Resolution, Peak Shape, Run Time) Column->Outcome Gradient Gradient/Isocratic MobilePhase->Gradient pH->Column pH->Outcome FlowRate Flow Rate Gradient->FlowRate Gradient->Outcome Temperature Temperature FlowRate->Temperature Temperature->Outcome Detection->Outcome

Caption: Interplay of HPLC method development parameters.

References

Addressing resistance mechanisms to thiazole-based antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance mechanisms to thiazole-based antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: What are thiazole-based antimicrobial agents and what is their general mechanism of action?

A1: Thiazoles are a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms.[1][2] Many natural and synthetic thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] Their mechanisms of action are diverse and depend on the specific derivative, but common targets include:

  • DNA Gyrase and Topoisomerase IV Inhibition: Some thiazoles prevent bacterial DNA replication by inhibiting these essential enzymes.[4][5]

  • Cell Wall Synthesis Inhibition: Certain thiazole-containing drugs, like the cephalosporin cefpodoxime, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2]

  • Metabolic Pathway Inhibition: Derivatives like sulfathiazole act as competitive inhibitors in metabolic pathways, such as the synthesis of essential B complex vitamins, thereby halting bacterial growth.[1][2]

  • Other Mechanisms: Other thiazole compounds have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in fatty acid synthesis.[1]

Q2: What are the primary mechanisms by which bacteria develop resistance to thiazole-based agents?

A2: Bacteria can develop resistance to thiazole-based antimicrobials through several key mechanisms, similar to other classes of antibiotics:

  • Target Modification: Spontaneous mutations in the genes encoding the drug's target protein (e.g., DNA gyrase) can alter the protein's structure. This change can reduce the binding affinity of the thiazole agent, rendering it less effective.[6]

  • Efflux Pumps: Bacteria can acquire or upregulate genes for membrane proteins that act as efflux pumps. These pumps actively transport the antimicrobial agent out of the cell, preventing it from reaching its intracellular target at a high enough concentration to be effective.[4][6]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the thiazole compound, although this is a less commonly cited mechanism for this specific class compared to others like beta-lactams.

  • Reduced Permeability: Changes in the bacterial cell membrane or cell wall, such as modifications to porin channels in Gram-negative bacteria, can limit the entry of the drug into the cell.[6]

Q3: Can thiazole derivatives be effective against multi-drug resistant (MDR) strains?

A3: Yes, developing novel thiazole derivatives is a promising strategy to combat MDR bacteria.[7][8] Because some novel thiazoles may have unique mechanisms of action or target different enzymes than existing antibiotics, they can bypass established resistance mechanisms.[2][4] For example, certain synthetic phenylthiazole compounds have shown potent activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA), including strains that are highly resistant to other antibiotics like mupirocin.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during laboratory experiments focused on thiazole antimicrobial resistance.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: My MIC values for a thiazole compound against the same bacterial strain are fluctuating between experiments. What are the potential causes and solutions?

A: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[10] The table below outlines common causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Inoculum Preparation Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for every experiment. Use a spectrophotometer for accuracy, as an inconsistent number of starting bacteria will lead to variable MICs.[10]
Media Composition Verify the consistency of your growth media. Variations in pH, cation concentration (especially Mg²⁺ and Ca²⁺), or other components can impact the activity of certain antimicrobials. Use media from the same batch for comparative experiments.[10]
Compound Stability Thiazole compounds can degrade if not stored correctly. Ensure stock solutions are properly prepared, stored at the recommended temperature, and protected from light if necessary. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10]
Incubation Conditions Maintain consistent incubation temperature, duration, and atmospheric conditions (e.g., CO₂ levels). Fluctuations can alter bacterial growth rates and affect MIC outcomes.[10]
Plate/Tube Layout Be mindful of evaporation, especially in the outer wells of a 96-well plate. This can concentrate the compound and affect results. Consider filling outer wells with sterile media or water to create a humidity barrier.

Issue 2: Failure to Isolate Resistant Mutants

Q: I am trying to induce resistance to a thiazole agent using serial passage, but I am not observing a significant increase in the MIC. Why is this happening?

A: The inability to generate resistant mutants can be due to several factors related to the compound's mechanism or the experimental setup.

G start Problem: No significant MIC increase after serial passage cause1 Possible Cause 1: Low Mutational Frequency start->cause1 cause2 Possible Cause 2: High Fitness Cost of Resistance start->cause2 cause3 Possible Cause 3: Multi-Target Mechanism start->cause3 cause4 Possible Cause 4: Inappropriate Drug Concentration start->cause4 sol1 Solution: Increase population size or use a mutagen (e.g., UV, chemical) cause1->sol1 sol2 Solution: Experiment with different growth media or passage schedules to reduce cost cause2->sol2 sol3 Solution: Compound may be a strong candidate. Resistance is inherently difficult to develop. cause3->sol3 sol4 Solution: Ensure passage concentration is truly sub-inhibitory (e.g., 0.5x MIC) to allow growth cause4->sol4

  • Low Spontaneous Mutation Rate: The frequency of mutations that confer resistance to your specific agent might be very low.[10] Some compounds that inhibit multiple targets simultaneously can have very low frequencies of resistance.[4]

  • High Fitness Cost: The mutations that grant resistance may also severely impair the bacteria's ability to grow, causing them to be outcompeted by the non-resistant population, even under selective pressure.[10]

  • Inappropriate Selective Pressure: The sub-inhibitory concentration used for passaging might be too low to effectively select for resistant mutants, or too high, preventing sufficient growth for mutations to arise.[10]

  • Multi-Target Mechanism of Action: If the thiazole agent acts on multiple bacterial targets simultaneously, resistance would require several independent mutations, making it a much rarer event.[4] This is often a desirable characteristic for a new antimicrobial.

Quantitative Data Summary

The following table summarizes the in vitro antimicrobial activity of several novel synthetic phenylthiazole compounds against drug-resistant Staphylococcus aureus strains, with mupirocin and clindamycin as comparators.

Compound / AntibioticMRSA (USA300) MIC (μg/mL)MRSA (USA400) MIC (μg/mL)Mupirocin-Resistant S. aureus (NRS107) MIC (μg/mL)
Thiazole 1 1.31.31.3
Thiazole 2 2.82.82.8
Thiazole 3 5.65.65.6
Mupirocin 0.10.11024.0
Clindamycin 0.1>256.0Not Tested
Data adapted from a 2015 study on synthetic thiazole compounds.[9] Note the high potency of Thiazole 1 against the mupirocin-resistant strain.

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[11][12][13]

  • Preparation:

    • Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Leave columns for a growth control (broth only, no drug) and a sterility control (broth only, no bacteria).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight.

    • Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension so that the final inoculum added to each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the thiazole agent at which there is no visible growth (i.e., the well is clear).[11][12]

G prep prep inoculum inoculum

Protocol 2: Serial Passage for In Vitro Induction of Resistance

This protocol is used to select for resistant mutants by repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antimicrobial agent.[10]

  • Initial MIC Determination: First, determine the baseline MIC of the thiazole agent against the wild-type strain using the protocol above.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard).

  • Serial Passage Setup:

    • In a series of tubes or a 96-well plate, prepare a two-fold serial dilution of the agent in liquid broth, starting from a concentration several dilutions below the baseline MIC.

    • Inoculate each tube/well with the standardized bacterial suspension. Include a growth control (no drug).

  • Incubation: Incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Passage:

    • After incubation, identify the tube/well with the highest concentration of the agent that still shows visible bacterial growth (this is the sub-MIC culture).

    • Use a small volume (e.g., 10 µL) from this sub-MIC culture to inoculate a fresh set of serial dilutions.

  • Repeat: Repeat steps 4 and 5 for a predetermined number of days (e.g., 14-30 days).

  • Analysis: Periodically (e.g., every few days), determine the MIC of the passaged population to monitor for any increase compared to the baseline. Once a significant increase is observed, isolate single colonies for further characterization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine with other notable thiazole derivatives. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antifungal, and antibacterial activities. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes relevant biological pathways and workflows to facilitate a clear understanding of the structure-activity relationships within this class of compounds.

Data Presentation

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of this compound and a selection of other thiazole derivatives. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Anticancer Activity of Thiazole Derivatives (IC₅₀ in µM)
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound Analog (Les-2194) SCC-15 (Squamous Carcinoma)High Toxicity Reported--
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.55-Fluorouracil5.2
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
1,3,4-Thiadiazole derivative (4h)HCT-116 (Colon)2.03 ± 0.72Harmine2.40 ± 0.12
1,3,4-Thiadiazole derivative (4h)HepG-2 (Liver)2.17 ± 0.83Harmine2.54 ± 0.82
Thiazole-coumarin hybrid (6a)HCT-116 (Colon)4.27 ± 0.21--
Thiazole-coumarin hybrid (6a)HepG2 (Liver)3.41 ± 0.17--
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
Compound/DerivativeS. aureusE. coliC. albicansReference CompoundMIC (µg/mL)
2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole (15)5-105-10-Ciprofloxacin1.25-7
2-(5-(Furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole (42, 46, 48, 49)0.5-80.5-80.5-8--
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one (1-4, 6)-Strong Activity Reported---
Benzo[d]thiazole derivative (13)50-7550-7550-75Ofloxacin/Ketoconazole10
Benzo[d]thiazole derivative (14)50-7550-7550-75Ofloxacin/Ketoconazole10

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to determine cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[2]

  • 96-well plates

  • Test compounds (thiazole derivatives) and reference drug

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds and the reference drug. A vehicle control (containing only the solvent used to dissolve the compounds) is also included. The plates are then incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL) is added to each well. The plates are incubated for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds (thiazole derivatives) and reference antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Serial two-fold dilutions of the test compounds and reference drugs are prepared in the appropriate broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially targeted by anticancer thiazole derivatives, a general experimental workflow for biological activity screening, and the proposed mechanisms of action for antimicrobial thiazoles.

anticancer_pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_CDK Cell Cycle Regulation PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth CellGrowth mTORC1->CellGrowth promotes Proliferation Proliferation mTORC1->Proliferation promotes Thiazole_PI3K Thiazole Derivatives Thiazole_PI3K->PI3K inhibit Thiazole_Akt Thiazole Derivatives Thiazole_Akt->Akt inhibit CDK Cyclin-Dependent Kinases (CDKs) CDK_Cyclin CDK-Cyclin Complex CDK->CDK_Cyclin Cyclin Cyclins Cyclin->CDK_Cyclin CellCycleProgression Cell Cycle Progression CDK_Cyclin->CellCycleProgression drives Thiazole_CDK Thiazole Derivatives Thiazole_CDK->CDK inhibit

Caption: Potential anticancer signaling pathways targeted by thiazole derivatives.

experimental_workflow start Start: Synthesized Thiazole Derivatives screening Biological Activity Screening start->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) screening->antimicrobial data_analysis Data Analysis (IC50 / MIC determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End: Identification of Lead Compounds lead_optimization->end

Caption: General experimental workflow for biological activity assessment.

antimicrobial_mechanisms cluster_bacteria Antibacterial Mechanisms cluster_fungi Antifungal Mechanism FabH FabH (Fatty Acid Synthesis) BacterialDeath Bacterial Cell Death FtsZ FtsZ (Cell Division) Thiazole_FabH Thiazole Derivatives Thiazole_FabH->FabH inhibit Thiazole_FtsZ Thiazole Derivatives Thiazole_FtsZ->FtsZ inhibit polymerization LanosterolDemethylase Lanosterol 14α-demethylase (Ergosterol Synthesis) FungalDeath Fungal Cell Death Thiazole_Fungi Thiazole Derivatives Thiazole_Fungi->LanosterolDemethylase inhibit

Caption: Proposed mechanisms of antimicrobial action for thiazole derivatives. mechanisms of antimicrobial action for thiazole derivatives.

References

Comparative Guide to the In Vitro Anticancer Potential of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives that are structurally related to 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. This data provides a benchmark for the potential anticancer efficacy of the target compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Structurally Related Thiazole Derivatives
2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-116 (Colon Carcinoma)1.1 ± 0.5CisplatinNot specified
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast Adenocarcinoma)10.55-fluorouracil5.2
5-(4-Chlorophenyl)thiazol-2-amine derivative (5c)Not specifiedNot specifiedNot specifiedNot specified
N,N'-diethylamino-substituted analogA549 (Lung)1.4Not specifiedNot specified
N,N'-diethylamino-substituted analogA431 (Epidermal)3.1Not specifiedNot specified
N,N'-diethylamino-substituted analogT98G (Glioblastoma)3.4Not specifiedNot specified
N,N'-diethylamino-substituted analogNCI-H322 (Lung)7.1Not specifiedNot specified
Morpholine substituted analogHL-60 (Leukemia)8Not specifiedNot specified

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro cytotoxicity of a test compound, such as this compound, using the widely accepted MTT assay. This protocol is a composite of methodologies reported in the literature for similar compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the test compound wells) and a negative control (cells with medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Thiazole Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Potential Signaling Pathway

Many anticancer agents, including some thiazole derivatives, induce programmed cell death, or apoptosis. A common mechanism involves the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible signaling cascade that could be investigated for this compound.

apoptosis_pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Events cluster_caspase Caspase Cascade compound 4-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine cellular_stress Induction of Cellular Stress compound->cellular_stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) cellular_stress->bcl2_family mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) bcl2_family->mmp_loss cytochrome_c Release of Cytochrome c mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by a thiazole derivative.

A Comparative Analysis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine and Standard of Care in Cancer Cell Lines: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the efficacy of the novel compound 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine against established standard of care chemotherapeutic agents in various cancer cell lines. Due to a lack of publicly available data on the biological activity of this compound, this document serves as a methodological guide for researchers seeking to conduct such a comparative analysis. We present standardized experimental protocols and data presentation formats to facilitate objective evaluation and cross-study comparisons.

Introduction to this compound

This compound is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 2-aminothiazole scaffold, in particular, is a core component of several clinically approved drugs and investigational compounds. While the specific anticancer activity of this compound has not been extensively reported in peer-reviewed literature, its structural motifs suggest potential for biological activity that warrants investigation. This guide outlines the necessary experimental framework to assess its potential as an anticancer agent.

Current Standard of Care in Oncology

The "standard of care" in cancer treatment refers to the treatment regimen that is widely accepted by medical experts as the most effective and appropriate for a specific type of cancer. These protocols are established through rigorous clinical trials and are continuously updated based on new research findings. For the purpose of this guide, we will consider standard of care chemotherapies for three common cancer types: breast, colon, and non-small cell lung cancer.

Table 1: Standard of Care Chemotherapeutic Agents for Selected Cancers

Cancer TypeStandard of Care Agents (Examples)
Breast Cancer Doxorubicin, Cyclophosphamide, Paclitaxel, Docetaxel, Capecitabine
Colon Cancer 5-Fluorouracil (5-FU), Leucovorin, Oxaliplatin, Irinotecan, Capecitabine
Non-Small Cell Lung Cancer Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Pemetrexed

Comparative Efficacy in Cancer Cell Lines (Hypothetical Data Framework)

To effectively evaluate the potential of this compound, its cytotoxic and apoptotic effects must be quantified and compared against standard of care drugs in relevant cancer cell lines. The following tables are presented as a template for data presentation.

Table 2: Comparative Cytotoxicity (IC50) of this compound and Standard of Care Drugs in Breast Cancer Cell Lines (Hypothetical Values)

CompoundMCF-7 (ER+) IC50 (µM)MDA-MB-231 (TNBC) IC50 (µM)SK-BR-3 (HER2+) IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin 0.050.10.08
Paclitaxel 0.010.0050.02

Table 3: Comparative Cytotoxicity (IC50) of this compound and Standard of Care Drugs in Colon Cancer Cell Lines (Hypothetical Values)

CompoundHT-29 IC50 (µM)HCT116 IC50 (µM)SW480 IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not Available
5-Fluorouracil 5.03.58.0
Oxaliplatin 1.00.52.5

Table 4: Comparative Cytotoxicity (IC50) of this compound and Standard of Care Drugs in Non-Small Cell Lung Cancer Cell Lines (Hypothetical Values)

CompoundA549 IC50 (µM)H1299 IC50 (µM)H460 IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not Available
Cisplatin 3.02.54.0
Paclitaxel 0.020.0150.03

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following are methodologies for key in vitro assays.

Cell Culture
  • Cell Lines: Procure cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the standard of care drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Clear visual representations of experimental processes and biological pathways are essential for understanding and communicating research findings.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, HT-29, A549) seeding Seed cells in multi-well plates cell_culture->seeding treatment Treat cells with compounds seeding->treatment compound_prep Prepare serial dilutions of This compound & Standard of Care Drugs compound_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 Calculate IC50 values mtt->ic50 apoptosis_quant Quantify apoptotic cell population apoptosis->apoptosis_quant cell_cycle_dist Determine cell cycle distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro evaluation of anticancer compounds.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion receptor Growth Factor Receptor ras Ras receptor->ras Activation pi3k PI3K receptor->pi3k Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibition bax Bax cytochrome_c Cytochrome c bax->cytochrome_c Release bcl2->bax Inhibition proliferation Cell Proliferation & Survival transcription->proliferation apoptosis Apoptosis cytochrome_c->apoptosis thiazole 4-(2,4-Dichlorophenyl) -1,3-thiazol-2-amine thiazole->mek Inhibition? thiazole->akt Inhibition? thiazole->bax Activation?

Caption: Hypothetical signaling pathways affected by a novel thiazole compound.

Conclusion

While there is a clear rationale for investigating the anticancer potential of this compound based on the known activities of related compounds, a comprehensive evaluation against current standards of care is imperative. This guide provides a robust framework for conducting such research, from experimental design and execution to data presentation and interpretation. The generation of quantitative data as outlined will be crucial in determining whether this compound warrants further development as a potential therapeutic agent. Researchers are encouraged to utilize these standardized protocols to ensure the reliability and comparability of their findings.

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including clinically approved drugs like the anti-leukemia agent Dasatinib.[1][2][3] The versatility of this heterocyclic motif allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory and kinase inhibition.[1][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-aminothiazole derivatives, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: SAR and In Vitro Efficacy

Derivatives of 2-aminothiazole have been extensively investigated for their potential as anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[1][2] The cytotoxic effects are typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth.

SAR Summary for Anticancer Activity:

The anticancer potency of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group.

  • Substitution on the Thiazole Ring (C4 and C5 positions):

    • The introduction of lipophilic groups such as methyl, bromo, phenyl, or a fused butylidene ring at the C4 and/or C5 positions can enhance cytotoxicity.[1]

    • For instance, a constrained cyclic structure formed by substituents at these positions can be beneficial for activity, suggesting that conformational rigidity plays a role.[4]

    • One study found that a 4,5,6,7-tetrahydrobenzo[d]thiazole derivative exhibited potent antitumor activities with IC50 values of 4.89 µM and 4.03 µM against H1299 (lung cancer) and SHG-44 (glioma) cell lines, respectively.[6]

  • Substitution on the 2-Amino Group (N2 position):

    • Acylation of the 2-amino group, particularly with substituted benzoyl groups, has been shown to dramatically improve anticancer activity.[7]

    • A chloro-substitution on a phenyl ring attached to the 2-amino group enhanced cytotoxicity compared to the unsubstituted version.[4]

    • The presence of benzylic amines at this position has also been found to be beneficial for improving cytotoxicity.[1]

Comparative Anticancer Activity Data:
Compound IDR1 (at C4/C5)R2 (at N2)Cell LineIC50 (µM)Reference
1a UnsubstitutedPhenylHT29 (Colon)>100[4]
1c Unsubstituted3-ChlorobenzoylHT29 (Colon)2.01[4]
3a 4-Fluorophenyl-MCF-7 (Breast)15-30[4]
3b 4-Chlorophenyl-MCF-7 (Breast)15-30[4]
20 4,5-butylideneBenzylic amine derivativeH1299 (Lung)4.89[1][6]
20 4,5-butylideneBenzylic amine derivativeSHG-44 (Glioma)4.03[1][6]
55 2-pyridylN-(3-Chlorobenzoyl)M. tuberculosis0.024[7]

Antimicrobial Activity: SAR and In Vitro Efficacy

The 2-aminothiazole core is also a key component in the development of novel antimicrobial agents, with derivatives showing activity against various bacterial and fungal strains.[8][9] The standard measure for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

SAR Summary for Antimicrobial Activity:
  • Substitution on the Thiazole Ring: The presence of specific aryl groups at the C4-position of the thiazole ring can confer significant antibacterial activity.[4]

  • Substitution on the 2-Amino Group: Modifications at the N2 position are crucial. For example, in a series of antimycobacterial compounds, an amide linker between the 2-amino position and a substituted phenyl ring was found to be optimal for activity.[10] For antiplasmodial activity, substitution on this phenyl ring with hydrophobic, electron-withdrawing groups was most effective.[10]

  • Isosteric Replacement: Replacing the sulfur atom in the thiazole ring with oxygen to form a 2-aminooxazole can profoundly increase antimycobacterial activity. For example, a 2-aminooxazole derivative showed an MIC of 3.125 µg/mL against Mycobacterium tuberculosis, while its 2-aminothiazole counterpart was inactive at concentrations up to 500 µg/mL.[8]

Comparative Antimicrobial Activity Data:
Compound TypeTarget OrganismMIC (µg/mL)Reference
2-Aminothiazole Derivative (6a)M. tuberculosis H37Ra≥ 500[8]
2-Aminooxazole Derivative (6b)M. tuberculosis H37Ra3.125[8]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)M. tuberculosis H37Rv0.008[7]

Experimental Protocols

Hantzsch Thiazole Synthesis

A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch synthesis. The general procedure involves the reaction of an α-haloketone with a thiourea derivative.[4][5]

  • Reactant Preparation: An appropriately substituted α-haloketone is prepared, often by bromination of a corresponding ketone.

  • Condensation: The α-haloketone is reacted with thiourea or a substituted thiourea in a suitable solvent, such as ethanol.

  • Cyclization: The reaction mixture is typically heated under reflux to facilitate the condensation and subsequent cyclization to form the 2-aminothiazole ring.

  • Isolation and Purification: The product is isolated by filtration or extraction and purified using techniques like recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

MIC Determination for Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.[4][9]

  • Compound Preparation: A serial dilution of each 2-aminothiazole derivative is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Visual Assessment: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Visualizations

SAR_Flowchart cluster_sar Structure-Activity Relationship Logic Start 2-Aminothiazole Core Scaffold R_Group Identify Modification Positions (R1, R2) Start->R_Group Synthesis Synthesize Analogs R_Group->Synthesis BioAssay Biological Screening (e.g., MTT, MIC) Synthesis->BioAssay Data Analyze Data (IC50, MIC) BioAssay->Data SAR_Model Develop SAR Model Data->SAR_Model Optimization Lead Optimization SAR_Model->Optimization Iterate for Improved Potency

Caption: Logical workflow for a typical structure-activity relationship (SAR) study.

MTT_Workflow cluster_workflow Experimental Workflow: Anticancer MTT Assay A Seed Cancer Cells in 96-well Plate B Treat with 2-Aminothiazole Derivatives (Varying Conc.) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: General workflow for determining anticancer activity using the MTT assay.[4]

Kinase_Pathway cluster_pathway Inhibition of Kinase Signaling by 2-Aminothiazole Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Protein Kinase (e.g., Src, Abl) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 2-Aminothiazole Derivative (e.g., Dasatinib) Inhibitor->Kinase

Caption: Inhibition of a generic kinase signaling pathway by 2-aminothiazole derivatives.[4][11]

References

Cross-validation of analytical methods for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of this compound is critical for quality control, pharmacokinetic studies, and ensuring product efficacy and safety. The selection of an appropriate analytical method is paramount and often requires cross-validation to ensure consistency and reliability of results across different analytical platforms. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, complete with detailed experimental protocols and hypothetical performance data to aid in method selection and cross-validation.

Overview of Analytical Methods

The choice of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Based on the chemical structure of the compound, the following methods are highly applicable:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique that separates the analyte from other components in the sample matrix before quantification, offering great selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and thermally stable compounds. Given the structure of the target compound, it could be amenable to GC-MS analysis, likely after derivatization to improve volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for quantifying trace amounts of the analyte in complex matrices such as biological fluids.

Data Presentation: A Comparative Summary

The following table summarizes the anticipated key performance parameters for the different analytical methods for the quantification of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Limit of Detection (LOD) 5 - 20 ng/mL1 - 10 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL5 - 30 ng/mL0.05 - 1.0 ng/mL
Accuracy (% Recovery) 95 - 105%93 - 107%98 - 102%
Precision (% RSD) < 5%< 7%< 3%
Selectivity GoodVery GoodExcellent
Matrix Effect PossibleLess CommonSignificant, requires internal standard
Cost ModerateModerateHigh
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and would require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.02 M phosphate buffer, pH 3.0). A common starting point could be a 70:30 (v/v) ratio of methanol to buffer.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 220 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Dissolve a known weight of the sample in the mobile phase or a suitable solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject calibration standards to establish a calibration curve based on peak area versus concentration.

    • Inject the prepared sample solutions.

    • Identify the peak for this compound by comparing its retention time with that of a standard.

    • Quantify the amount of the analyte in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 - 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification.

  • Sample Preparation (with derivatization):

    • Extract the analyte from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent and reconstitute in a derivatization agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture to ensure complete derivatization.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the derivatized analyte based on its retention time and mass spectrum.

    • Quantify using a calibration curve generated from derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic and Spectrometric Conditions:

    • LC System: A UHPLC system is preferred for better resolution and shorter run times.

    • Column: A suitable C18 or other appropriate reverse-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, both containing a small amount of an additive like formic acid to improve ionization.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation:

    • For biological samples, perform protein precipitation by adding a cold organic solvent like acetonitrile.[2]

    • Vortex and centrifuge to pellet the precipitated proteins.[2]

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[2]

    • An internal standard should be added at the beginning of the sample preparation process.

  • Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]

Mandatory Visualizations

Cross_Validation_Workflow Logical Workflow for Cross-Validation of Analytical Methods cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion M1 Develop & Validate Method A (e.g., HPLC-UV) S1 Prepare a Set of Quality Control (QC) Samples M1->S1 M2 Develop & Validate Method B (e.g., GC-MS) M2->S1 A1 Analyze QC Samples with Method A S1->A1 A2 Analyze QC Samples with Method B S1->A2 C1 Compare Results from Method A and Method B A1->C1 A2->C1 C2 Statistical Analysis (e.g., Bland-Altman plot, t-test) C1->C2 R1 Acceptance Criteria Met? C2->R1 F1 Methods are Cross-Validated R1->F1 Yes F2 Investigate Discrepancies & Re-evaluate Methods R1->F2 No

Caption: A logical workflow for the cross-validation of different analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV provides a robust and reliable method for the analysis of formulations, ensuring specificity through chromatographic separation. For analyses requiring higher sensitivity, such as in bioanalytical applications, GC-MS or LC-MS/MS would be the methods of choice, with LC-MS/MS generally offering the highest sensitivity and selectivity to overcome matrix effects. Cross-validation of these methods by analyzing the same set of samples is essential to ensure the consistency and reliability of results across different analytical platforms and throughout the product development lifecycle.[2]

References

Comparative Docking Analysis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Analogs: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on analogs of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. The data presented is collated from multiple independent research efforts to offer insights into the binding affinities and potential therapeutic applications of this class of compounds. The primary focus is on their interactions with various biological targets, as predicted by computational docking simulations.

Quantitative Docking Data Summary

The following table summarizes the docking performance of various thiazole derivatives, including those with the 4-(2,4-Dichlorophenyl) moiety, against their respective biological targets. Docking scores, often represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.[1][2] It is important to note that direct comparison of scores between different studies using varied software and protocols should be approached with caution.[2]

Compound/AnalogTarget ProteinDocking Score/Binding Energy (kcal/mol)Key Interactions/Notes
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazoleCarbonic Anhydrase II (hCA II)Not explicitly stated, but showed significant inhibitory activity.[3]The 2,4-dichloro substitution pattern was noted for its contribution to activity.[3]
1-((5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (A thiadiazole analog)EGFR Tyrosine Kinase-9.2Showed better binding affinity than the reference drug Harmine (-7.1 kcal/mol).[4]
Thiazole derivatives (general)Tubulin (colchicine binding site)-13.88 to -14.50These values were for a series of 2,4-disubstituted thiazoles, which were higher than the reference compound CA-4 (-13.42 kcal/mol).[5]
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (A thiazol-2-amine analog)Enoyl ACP reductase, Lipid A, Pyridoxal kinase, Type I DHQaseNot explicitly quantified in kcal/mol, but showed excellent inhibition in antimicrobial assays.Docking suggested binding within the active sites of these microbial enzymes.[6]
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amineNot specified in abstractNot specified in abstractThe study focused on the synthesis and crystal structure, with intermolecular N—H⋯N hydrogen bonds observed.[7]

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the core methodology is consistent.[1]

1. Protein Preparation: The three-dimensional structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. Appropriate charges are also assigned to the amino acid residues.[1]

2. Ligand Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software. These are then converted to 3D structures, and an energy minimization process is performed to obtain a stable, low-energy conformation.[1]

3. Grid Generation: A binding site on the protein is defined, which is usually centered around a known co-crystallized ligand or a predicted active site. A grid box is then generated around this binding site to define the search space for the docking algorithm.[1]

4. Molecular Docking: Docking is carried out using specialized software such as AutoDock, Molegro Virtual Docker, or the GLIDE module of the Schrödinger Suite.[1] The software systematically samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[1]

5. Analysis of Results: The resulting docked poses are analyzed based on their docking scores and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the protein's active site. The pose with the most favorable score and significant interactions is considered the most probable binding mode.[1]

Visualizations

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (from PDB) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (3D Structure Generation) docking Molecular Docking (Software Simulation) l_prep->docking grid->docking analysis Analysis of Results (Scoring & Interaction) docking->analysis visualization Visualization of Pose analysis->visualization

Caption: General workflow for a comparative molecular docking study.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Thiazole Analog receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor binds & inhibits pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates akt->inhibition_node inhibits proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis

Caption: Hypothetical signaling pathway inhibited by a thiazole analog.

References

In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various thiazole derivatives, with a focus on their anticancer properties. This document summarizes key experimental data, details methodologies for critical in vivo assays, and visualizes relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in drug discovery, demonstrating a broad spectrum of pharmacological activities.[1][2] Their versatile scaffold has been extensively explored for the development of novel therapeutic agents, particularly in oncology.[3] This guide focuses on the in vivo performance of notable thiazole derivatives that target key signaling pathways implicated in cancer progression, namely the PI3K/Akt/mTOR and VEGFR-2 pathways.

Performance Comparison of Thiazole Derivatives

The following table summarizes the in vivo and in vitro efficacy of selected thiazole derivatives and a relevant reference compound, BEZ235. While direct comparative in vivo data for all listed thiazole derivatives from a single study is limited, this compilation provides valuable insights into their potential as anticancer agents.

Compound/DerivativeTarget(s)In Vivo ModelKey In Vivo Efficacy ResultsIn Vitro Efficacy (IC50)Reference(s)
BEZ235 PI3K/mTORTrastuzumab-resistant BT474 H1047R breast cancer xenografts in micePotent antitumor activity; complete inhibition of PI3K signaling in skin tissue.Superior to everolimus in a panel of 21 cancer cell lines.[4]
Thiazole Derivative 4d VEGFR-2Not specified in available abstracts.Not specified in available abstracts.MDA-MB-231: 1.21 µM[5]
Thiazole Derivative 13d VEGFR-2ZebrafishGreater anti-angiogenesis ability than sunitinib.26.38 nM (VEGFR-2 kinase assay)[6]
Thiazole Derivative 5k Not specified (Anti-metastatic)Not specified in available abstracts.Not specified in available abstracts.176 nM (migration, MDA-MB-231)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common in vivo models used to assess the anticancer efficacy of thiazole derivatives.

Human Breast Cancer Xenograft Model (MDA-MB-231)

This model is widely used to evaluate the in vivo efficacy of anticancer compounds against triple-negative breast cancer.

  • Animal Model: Six- to nine-week-old female immunodeficient mice (e.g., NOD.Cg-PrkdcscidIL2rgtm1Wjl/SzJ or BALB/c nude mice) are used.[8][9]

  • Cell Culture: Human breast cancer MDA-MB-231 cells are cultured in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum).[7]

  • Tumor Implantation:

    • MDA-MB-231 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended.[8]

    • A suspension of 1 x 107 cells is mixed with Matrigel (1:1 ratio) on ice.[8]

    • The cell/Matrigel mixture is subcutaneously injected into the flank or orthotopically into the mammary fat pad of the mice.[8][9]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.

  • Drug Administration:

    • Thiazole derivatives are formulated in a suitable vehicle (e.g., 10% NMP/90% PEG300 for oral gavage, or a solution for intraperitoneal injection).[10]

    • The compound is administered to the mice at a predetermined dose and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: (length × width²)/2.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Zebrafish Anti-Angiogenesis Assay

The zebrafish model offers a rapid and effective in vivo system for evaluating the anti-angiogenic potential of compounds.[6]

  • Animal Model: Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP)) are used.[11]

  • Compound Treatment:

    • Zebrafish embryos are placed in multi-well plates at 24 hours post-fertilization (hpf).[11]

    • The thiazole derivative, dissolved in a vehicle like DMSO, is added to the embryo medium at various concentrations.[11]

  • Evaluation of Angiogenesis:

    • At a specific time point (e.g., 48 or 72 hpf), the formation of intersegmental vessels (ISVs) is observed using fluorescence microscopy.[11]

    • The extent of inhibition of vessel formation is quantified by counting the number of complete ISVs or measuring the total vessel length.

    • Comparison is made to a vehicle control and a positive control (e.g., sunitinib).[12][13]

Signaling Pathways and Mechanisms of Action

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The diagrams below, generated using the DOT language, illustrate the PI3K/Akt/mTOR and VEGFR-2 pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole_PI3K Thiazole Derivatives (e.g., BEZ235) Thiazole_PI3K->PI3K Inhibition Thiazole_mTOR Thiazole Derivatives (e.g., BEZ235) Thiazole_mTOR->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K_VEGFR PI3K VEGFR2->PI3K_VEGFR Activation RAF_MEK_ERK RAF-MEK-ERK Pathway PLCg->RAF_MEK_ERK Akt_VEGFR Akt PI3K_VEGFR->Akt_VEGFR Proliferation Cell Proliferation & Survival Akt_VEGFR->Proliferation Migration Cell Migration Akt_VEGFR->Migration Permeability Vascular Permeability Akt_VEGFR->Permeability RAF_MEK_ERK->Proliferation Thiazole_VEGFR Thiazole Derivatives (e.g., 4d, 13d) Thiazole_VEGFR->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by Thiazole Derivatives.

References

Reproducibility of Synthesis and Biological Testing of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological evaluation of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. While specific experimental data on the synthesis yield and biological activity of this exact compound are limited in publicly available literature, this document outlines a reproducible synthetic protocol based on established methods for analogous compounds. Furthermore, it presents a comparative overview of the biological performance of structurally related 2-aminothiazole derivatives, offering a valuable resource for researchers interested in this chemical scaffold.

Synthesis of this compound

The most common and reliable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or a substituted thiourea. For the synthesis of this compound, the likely starting materials would be 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one and thiourea.

A detailed experimental protocol for a closely related isomer, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, has been reported and can be adapted for the synthesis of the target compound.[1][2]

Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted)

Materials:

  • 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • Dissolve 1 equivalent of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in ethanol in a round-bottom flask.

  • Add 1.1 to 1.2 equivalents of thiourea to the solution.

  • The reaction mixture is then refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • The crude product is collected by filtration and washed with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks of the thiazole and dichlorophenyl rings.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the amino (-NH₂) group and the C=N bond of the thiazole ring.

  • Melting Point Analysis: To assess the purity of the compound.

Biological Testing Protocols

Derivatives of 2-aminothiazole have been extensively studied for a range of biological activities, most notably as anticancer and antimicrobial agents.[3][4][5] The following are standard in vitro protocols to assess the biological potential of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Procedure:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data of Alternative 2-Aminothiazole Derivatives

The following tables summarize the synthesis and biological activity data for several 4-(substituted phenyl)-1,3-thiazol-2-amine derivatives, providing a basis for comparison for the target compound.

Table 1: Comparison of Synthesis Yields of 4-(Substituted Phenyl)-1,3-thiazol-2-amine Derivatives

CompoundSubstituent on Phenyl RingSynthesis MethodReported Yield (%)Reference
Alternative 1 4-MethylHantzsch Synthesis96%[4]
Alternative 2 4-NitroHantzsch Synthesis94%[4]
Alternative 3 4-FluoroHantzsch Synthesis96%[4]

Table 2: Comparison of In Vitro Anticancer Activity (IC₅₀ in µM)

CompoundSubstituent on Phenyl RingCell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Reference
Dasatinib (Reference Drug) -~0.003~0.001[3]
Alternative Compound A 4-(tert-Butyl)4.89 (H1299)-[3]
Alternative Compound B 4-(4-methoxyphenyl)--[3]

Note: Data for direct analogues in these specific cell lines is limited in the provided search results. The table reflects the type of comparative data that should be sought.

Table 3: Comparison of In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundSubstituent on Phenyl RingS. aureusE. coliReference
Ciprofloxacin (Reference Drug) -0.25-10.015-0.12[Generic]
Thiazolyl-thiourea A 3,4-Dichlorophenyl4-16>64[4]
Thiazolyl-thiourea B 3-Chloro-4-fluorophenyl4-16>64[4]

Visualizations

G cluster_synthesis Synthesis Workflow Start Start Reactants 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one + Thiourea Start->Reactants Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Reactants->Reaction Workup Cooling, Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product Characterization NMR, MS, IR, MP Product->Characterization

Caption: Workflow for the synthesis of this compound.

G cluster_testing Biological Testing Workflow Compound Test Compound Anticancer In Vitro Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial In Vitro Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial Results_Cancer Determine IC50 Values Anticancer->Results_Cancer Results_Microbe Determine MIC Values Antimicrobial->Results_Microbe Data_Analysis Compare with Reference Drugs and Analogues Results_Cancer->Data_Analysis Results_Microbe->Data_Analysis

Caption: Generalized workflow for the biological evaluation of 2-aminothiazole derivatives.

Conclusion

The reproducibility of the synthesis of this compound via the Hantzsch reaction is expected to be high, given the reliability of this method for structurally similar compounds. The biological activity of this compound is anticipated to be in the realm of anticancer and antimicrobial effects, a hallmark of the 2-aminothiazole scaffold. The provided protocols and comparative data for alternative derivatives offer a solid foundation for researchers to synthesize, test, and evaluate the performance of this compound in the context of ongoing drug discovery efforts. Further research is warranted to generate and publish specific experimental data for this promising compound to fully elucidate its therapeutic potential.

References

Benchmarking 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine against human carbonic anhydrase (hCA) isoforms I and II. Due to the absence of publicly available experimental data for this specific compound, this analysis utilizes a structurally related 2-aminothiazole derivative, 2-amino-4-(4-chlorophenyl)thiazole , as a proxy to benchmark its potential efficacy against the well-established carbonic anhydrase inhibitor, Acetazolamide .

The 2-aminothiazole scaffold is a recognized pharmacophore known to exhibit inhibitory activity against various enzymes, including carbonic anhydrases. The structural similarity between this compound and other reported 2-aminothiazole-based carbonic anhydrase inhibitors suggests its potential as a subject for further investigation in this area.

Comparative Inhibitory Activity

The following table summarizes the known inhibitory activities of the proxy compound and Acetazolamide against hCA I and hCA II. It is critical to note that the data for this compound is hypothetical and requires experimental validation.

CompoundTarget EnzymeKi (nM)[1]
This compound hCA IData not available
hCA IIData not available
2-amino-4-(4-chlorophenyl)thiazole (Proxy) hCA I8
hCA IIData not available
Acetazolamide (Known Inhibitor) hCA I250
hCA II12

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates stronger inhibition.

Experimental Protocols

The determination of inhibitory activity against carbonic anhydrase is typically performed using an esterase activity assay. This colorimetric method monitors the enzyme-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (p-NPA), which produces the colored product 4-nitrophenol. The rate of product formation is measured spectrophotometrically, and the reduction in this rate in the presence of an inhibitor is used to calculate its inhibitory potency.

Materials:

  • Human carbonic anhydrase I and II (recombinant or purified)

  • 4-Nitrophenyl acetate (p-NPA) substrate

  • Inhibitor compounds (this compound and known inhibitors)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the p-NPA substrate.

  • Assay Protocol:

    • Add a defined amount of CA enzyme to each well of a 96-well plate.

    • Add varying concentrations of the inhibitor compound to the wells. A control well with no inhibitor is also included.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the p-NPA substrate to all wells.

    • Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vo) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the carbonic anhydrase inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Start Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance (405 nm) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50/Ki calc_inhibition->det_ic50

References

Inter-laboratory Comparison of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of thiazole derivatives, with a focus on compounds structurally related to 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Due to the absence of direct inter-laboratory studies on the target compound, this document synthesizes data from various independent research articles to offer insights into the potential biological activities and performance of this class of compounds against several key targets. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide array of pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, antimicrobial, and antiparasitic effects.[2][3][4] The versatility of the thiazole scaffold allows for structural modifications that can modulate its biological profile, making it a privileged structure in medicinal chemistry.[5]

Comparative Bioactivity Data

The following table summarizes the in vitro bioactivity of various 4-substituted thiazol-2-amine derivatives from different studies. This comparative data highlights the potency and selectivity of these compounds against different biological targets.

Compound/DerivativeTarget/AssayResult (IC50/Activity)Reference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5b, 5d, 5e)COX-2 InhibitionIC50: 0.76–9.01 μM (Celecoxib IC50: 0.05 μM)[1][6]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesCOX-1 InhibitionLess potent than against COX-2 (Aspirin IC50: 15.32 μM)[1]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d)5-LOX InhibitionIC50: 23.08 μM (Zileuton IC50: 11.00 μM)[1]
4-phenyl-1,3-thiazol-2-amine derivativesLeishmania amazonensis (promastigote)IC50: 20.78–957.56 µM[4]
4-(4-chlorophenyl)thiazole compoundsLeishmania amazonensis (promastigote)IC50: 19.86–200 µM[4][7]
4-(4-chlorophenyl)thiazole compoundsLeishmania amazonensis (amastigote)IC50: 101 to >200 µM[4][7]
4-(4-chlorophenyl)thiazole compoundsTrypanosoma cruzi (trypomastigote)IC50: 1.67–100 µM[4][7]
4-(4-chlorophenyl)thiazole compoundsTrypanosoma cruzi (amastigote)IC50: 1.96 to >200 µM[4][7]
4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives (2b, 2c, 2f, 2m)A549 Human Lung Cancer Cell LineMore potent than cisplatin[8]
Pyrazoline derivatives with thiazole moiety (11f)HepG2 Human Hepatocellular Carcinoma Cell LineMost active among tested compounds[9]
2-amino-thiazole-5-carboxylic acid phenylamide derivativesK563 Human Leukemia CellsGood anti-proliferative effects[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of bioactivity data. Below are representative protocols for key assays mentioned in the literature for evaluating thiazole derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Methodology:

  • Enzyme Preparation: COX-1 and COX-2 enzymes (300 units/ml) are prepared in a Tris-HCl buffer (pH 8.0).

  • Cofactor Solution: A cofactor solution containing glutathione, hematin, and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is prepared in the same buffer.

  • Reaction Mixture: The test compounds are added to a mixture of the enzyme and cofactor solution.

  • Initiation: After a 5-minute pre-incubation, arachidonic acid is added to initiate the enzymatic reaction.

  • Measurement: The reaction is incubated, and the absorbance is measured at 570 nm using a UV spectrophotometer.

  • Controls: Celecoxib is used as a positive control for COX-2 inhibition, and aspirin is used for COX-1.[6]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the ability of compounds to inhibit 5-LOX, another important enzyme in the inflammatory cascade.

Methodology:

  • Enzyme and Substrate: The 5-LOX enzyme and its substrate, linoleic acid, are used.

  • Incubation: The test compounds are incubated with the 5-LOX enzyme.

  • Reaction Initiation: The reaction is started by the addition of linoleic acid.

  • Detection: The formation of the product is monitored by measuring the change in absorbance at a specific wavelength.

  • Control: Zileuton is used as a standard inhibitor.[1]

Antiparasitic Activity Assay (Leishmania and Trypanosoma)

This assay evaluates the efficacy of compounds against different life stages of parasites like Leishmania and Trypanosoma.

Methodology:

  • Parasite Culture: Promastigote forms of Leishmania or trypomastigote forms of Trypanosoma cruzi are cultured in appropriate media.

  • Compound Treatment: The cultured parasites are treated with various concentrations of the test compounds.

  • Incubation: The treated cultures are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using methods such as resazurin reduction assay or by direct counting using a hemocytometer.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from dose-response curves.[4][7]

  • Amastigote Assay: For intracellular amastigote forms, infected macrophages are treated with the compounds, and the number of intracellular parasites is quantified after staining.[4][7]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential anticancer agents.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2, K563) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with different concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Caption: General workflow for the synthesis and biological evaluation of thiazole derivatives.

Signaling Pathway: COX/LOX Inflammatory Pathways

This diagram illustrates the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are common targets for anti-inflammatory thiazole derivatives.

G membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa hydrolysis cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation Pain Fever pgs->inflammation lts->inflammation thiazole Thiazole Derivatives (e.g., this compound) thiazole->cox inhibit thiazole->lox inhibit

Caption: Inhibition of COX and LOX inflammatory pathways by thiazole derivatives.

References

Safety Operating Guide

Proper Disposal of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. The following table summarizes its key hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Strict adherence to safety protocols is mandatory to mitigate risks of exposure and environmental contamination.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Pre-Disposal and Handling Protocols

Before beginning the disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: Laboratory coat.

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Face Protection: Face shield if there is a risk of splashing.

  • Respiratory Protection: Use only in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is required.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through an approved waste disposal plant.[4][5][6] Do not dispose of this chemical into drains or the environment.[2][3][6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be collected in a separate, sealed, and clearly labeled container.

  • Solutions: Collect any solutions containing this compound in a sealed, labeled, and chemical-resistant container.

2. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Keep containers tightly closed.[3][4][5][6]

  • The storage area should have secondary containment to prevent environmental release in case of a spill.

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Ensure that the disposal is carried out in accordance with all local, regional, and national regulations.[1][2]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Prevent the product from entering drains or watercourses.[1]

  • Absorb: For liquid spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste waste_type->solid Unused/Expired Solid liquid Liquid Waste waste_type->liquid Solutions contaminated Contaminated Materials waste_type->contaminated Gloves, Wipes, etc. collect_solid Collect in a Labeled, Sealed Container solid->collect_solid collect_liquid Collect in a Labeled, Sealed, Resistant Container liquid->collect_liquid collect_contaminated Collect in a Labeled, Sealed Bag/Container contaminated->collect_contaminated store Store in a Designated, Secure, Ventilated Area collect_solid->store collect_liquid->store collect_contaminated->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal provide_sds Provide Safety Data Sheet contact_disposal->provide_sds end End: Waste Disposed in Accordance with Regulations provide_sds->end spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain collect_spill Collect Spilled Material and Cleanup Debris contain->collect_spill collect_spill->collect_contaminated

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 93209-97-3). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS), it is classified with the following hazards:

  • Acute Toxicity, Oral: Toxic or harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][6]

  • Aquatic Toxicity: May be very toxic to aquatic life.[2]

Signal Word: Danger or Warning[1][2]

Quantitative Toxicological Data

While comprehensive toxicological properties have not been thoroughly investigated for this specific compound, the available data from safety data sheets are summarized below.[2]

MetricValueSpeciesSource/Notes
GHS Classification Acute Toxicity, Oral (Category 3/4)N/AH301/H302: Toxic/Harmful if swallowed.[1][2]
GHS Classification Skin Irritation (Category 2)N/AH315: Causes skin irritation.[1][4]
GHS Classification Eye Irritation (Category 2A/1)N/AH319/H318: Causes serious eye irritation/damage.[1][2][4]
GHS Classification Respiratory Irritation (Category 3)N/AH335: May cause respiratory irritation.[1][2]
GHS Classification Skin Sensitization (Category 1)N/AH317: May cause an allergic skin reaction.[2]
Molecular Formula C₉H₆Cl₂N₂SN/AAs listed by multiple chemical suppliers.[7][8]
Molecular Weight ~245.13 g/mol N/AAs listed by multiple chemical suppliers.[7][8]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling, use, and disposal of this compound.

I. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.[1][3][5]

  • Eye and Face Protection: Wear chemical safety goggles and/or a full-face shield.[3][5]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if signs of degradation appear.[1][3]

  • Body Protection: Wear a laboratory coat, long-sleeved shirt, and long pants to prevent skin contact. For larger quantities or when there is a risk of splashing, an apron or chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] If dust or aerosols may be generated and engineering controls are insufficient, use a government-approved respirator.[3]

II. Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Keep the container tightly closed when not in use.[2][6]

  • Handling the Compound:

    • Conduct all operations involving the solid compound or its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6]

    • Avoid all direct contact with the skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the laboratory or when handling the product.[1][2]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation or a rash occurs, seek medical advice.[2]

    • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person is not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1][2][4]

III. Disposal Plan

Chemical waste must be managed to prevent harm to individuals and the environment.

  • Waste Collection:

    • Collect all waste material (including contaminated consumables like gloves, wipes, and pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Cleanup:

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomite).[1]

    • Carefully sweep or vacuum the absorbed material into a hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

    • Prevent spilled material from entering drains or waterways.[1][6]

  • Final Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[2][4]

    • All disposal practices must comply with local, state, and federal environmental regulations.[3] Do not dispose of down the drain or into the environment.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_emergency Emergency Procedures Receive Receive Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Plan Plan Experiment & Review SDS Store->Plan PPE Don Full PPE: Goggles, Gloves, Lab Coat Plan->PPE FumeHood Work in Fume Hood PPE->FumeHood Proceed to Handling Handling Weighing & Handling FumeHood->Handling Experiment Perform Experiment Handling->Experiment Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate CollectWaste Collect Contaminated Solid & Liquid Waste Decontaminate->CollectWaste Proceed to Disposal LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Dispose Arrange Professional Waste Disposal StoreWaste->Dispose FirstAid Administer First Aid (Flush Area, Move to Fresh Air) Exposure->FirstAid Notify Notify Supervisor & Seek Medical Attention FirstAid->Notify

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.